molecular formula C14H13IN2O B2615990 N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide CAS No. 477889-83-1

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

Cat. No.: B2615990
CAS No.: 477889-83-1
M. Wt: 352.175
InChI Key: FPVUSVCASCOLKM-UHFFFAOYSA-N
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Description

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C14H13IN2O and its molecular weight is 352.175. The purity is usually 95%.
BenchChem offers high-quality N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c1-9-5-3-4-6-12(9)14(18)17-13-10(2)7-11(15)8-16-13/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVUSVCASCOLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Halogenated Aminopyridine Scaffold | Application: Medicinal Chemistry Intermediate[1][2]

Part 1: Executive Summary & Physicochemical Core[1][2]

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide is a specialized synthetic intermediate utilized primarily in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[2] Structurally, it functions as a privileged scaffold , combining a lipophilic o-toluamide moiety with a highly functionalizable iodopyridine core.[2]

For drug development professionals, this molecule represents a "divergent node."[2] The 5-iodo position serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries around the aminopyridine pharmacophore.[1]

Physicochemical Profile

The following data is derived from stoichiometric calculation and in-silico consensus modeling for the specific structure defined.

PropertyValueTechnical Note
Molecular Formula C₁₄H₁₃IN₂O Confirmed via elemental stoichiometry.[1][2]
Molecular Weight 352.17 g/mol Monoisotopic Mass: 352.007 g/mol .[2]
Physical State Crystalline SolidOff-white to pale yellow (typical of iodinated heteroaromatics).[1][2]
Predicted LogP 3.8 – 4.2High lipophilicity due to the iodine atom and methyl groups.[2]
H-Bond Donors 1Amide -NH-.
H-Bond Acceptors 2Pyridine Nitrogen, Amide Carbonyl.[1][2]
Rotatable Bonds 2Amide-Phenyl bond, Amide-Pyridine bond.[1][2]
Topological Polar Surface Area ~42 ŲFavorable for membrane permeability (CNS/Cellular active).[2]
Part 2: Synthetic Architecture

Synthesis of this sterically congested amide requires careful selection of coupling agents.[2] The presence of the 3-methyl group on the pyridine ring and the 2-methyl group on the benzene ring creates significant steric hindrance around the nucleophilic amine and the electrophilic carbonyl. Standard peptide coupling (EDC/HOBt) often results in low yields or incomplete conversion.[2]

Optimized Protocol: Acid Chloride Activation

For high-yield synthesis (>85%), the Acid Chloride Method is the gold standard, bypassing the steric barrier of the ortho-methyl groups.

Reaction Scheme:

  • Activation: Conversion of 2-methylbenzoic acid to 2-methylbenzoyl chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Coupling: Nucleophilic attack by 2-amino-5-iodo-3-methylpyridine upon the acid chloride in the presence of a non-nucleophilic base.

Step-by-Step Protocol:

  • Activation Phase:

    • Dissolve 2-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.[2]

    • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

    • In-process Check: Confirm acid chloride formation via TLC (methanol quench) or direct LCMS.[2]

    • Concentrate in vacuo to remove excess oxalyl chloride.[2] Re-dissolve in dry DCM or THF.[2]

  • Coupling Phase:

    • In a separate vessel, dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in dry Pyridine (acting as both solvent and base) or THF with Diisopropylethylamine (DIPEA, 2.5 eq).

    • Critical Step: Cool the amine solution to 0°C.[2][3]

    • Add the prepared 2-methylbenzoyl chloride solution dropwise over 30 minutes.

    • Allow to warm to RT and stir for 12–18 hours.

  • Workup & Purification:

    • Quench with saturated

      
      .[2][3] Extract with Ethyl Acetate.[2][4]
      
    • Wash organics with 1N HCl (to remove unreacted pyridine amine), then Brine.[2]

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Heptane or perform Flash Chromatography (0-30% EtOAc in Hexanes).[1][2]

Visualization: Synthetic Workflow

SynthesisPath Acid 2-Methylbenzoic Acid Int Acid Chloride Intermediate Acid->Int Activation (DCM, 0°C) Agent Oxalyl Chloride (cat. DMF) Agent->Int Product N-(5-iodo-3-methylpyridin-2-yl)- 2-methylbenzamide Int->Product Coupling (Pyridine/DIPEA) Amine 2-Amino-5-iodo- 3-methylpyridine Amine->Product Nucleophilic Attack

Figure 1: Convergent synthesis pathway utilizing acid chloride activation to overcome steric hindrance.

Part 3: Functional Utility in Drug Discovery[1][2]

The true value of this molecule lies in the 5-iodo substituent .[2] In Medicinal Chemistry campaigns, this position serves as a "diversity vector," allowing researchers to elaborate the core into complex bioactive molecules.[2]

1. Palladium-Catalyzed Cross-Coupling

The C-I bond is highly reactive toward Pd(0) oxidative addition, enabling:

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to create bi-aryl kinase inhibitors.[1][2]

  • Sonogashira Coupling: Reaction with terminal alkynes to install rigid linkers.[2]

  • Buchwald-Hartwig Amination: Displacement of the iodine with amines to generate 5-amino-pyridine derivatives.[1][2]

2. Structural Logic (SAR)
  • The Amide Linker: Provides a hydrogen bond donor/acceptor motif essential for binding in the ATP-pocket of kinases (hinge region binding).[2]

  • The o-Methyl Groups: These groups force the molecule into a non-planar "twisted" conformation.[1][2] This conformational restriction often improves selectivity by mimicking the bioactive pose required for receptor binding (e.g., in mGluR5 negative allosteric modulators).[2]

Visualization: Diversity Oriented Synthesis[1][2]

Diversity Core Core Scaffold: N-(5-iodo-3-methylpyridin-2-yl)- 2-methylbenzamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Sono Sonogashira Coupling (Alkyne, CuI, Pd(PPh3)4) Core->Sono Buchwald Buchwald Amination (HNR2, Pd-Catalyst) Core->Buchwald Biaryl Bi-Aryl Kinase Inhibitors (e.g., c-Met, ALK) Suzuki->Biaryl Alkyne Rigid Linker Analogs (GPCR Modulators) Sono->Alkyne Amino Solubilized Derivatives (Improved ADME) Buchwald->Amino

Figure 2: Divergent synthesis strategy utilizing the 5-iodo "warhead" for library generation.[2]

Part 4: Analytical Validation

To validate the synthesis of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide, researchers should look for the following diagnostic signals.

1H NMR (DMSO-d6, 400 MHz) Diagnostic Peaks:

  • Amide NH: A broad singlet downfield, typically

    
     10.5 – 11.0 ppm.[2]
    
  • Pyridine Protons:

    • H-6 (Adjacent to N, ortho to I): Doublet/Singlet ~

      
       8.4 ppm.[2]
      
    • H-4 (Adjacent to methyl): Doublet ~

      
       8.0 ppm.[1][2]
      
  • Methyl Groups:

    • Pyridine-CH3: Singlet ~

      
       2.2 ppm.[1][2]
      
    • Benzoyl-CH3: Singlet ~

      
       2.4 ppm.[1][2]
      
  • Aromatic Region: Multiplet

    
     7.2 – 7.5 ppm corresponding to the 2-methylbenzoyl ring protons.[1][2]
    

LCMS (ESI+):

  • Target Mass: [M+H]+ = 353.0[2]

  • Isotope Pattern: Iodine is monoisotopic, so no M+2 pattern (unlike Br/Cl), but the mass defect is distinct.[2]

References
  • PubChem Compound Summary . "N-(5-methylpyridin-2-yl)-3-nitrobenzamide (Analogous Scaffold Structure)." National Center for Biotechnology Information.[2] Accessed February 21, 2026.[2] [Link][5]

Sources

An Inquiry into the Pharmacological Profile of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide: A Search for Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An extensive search of publicly available scientific literature and databases has revealed no specific pharmacological data for the compound N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide. This includes a lack of information regarding its biological targets, binding affinities, and mechanism of action.

As a result, the creation of an in-depth technical guide on the pharmacological properties of this specific molecule is not feasible at this time. Scientific integrity and accuracy are paramount, and without established experimental data, any discussion of the compound's therapeutic potential or biological function would be purely speculative.

While the chemical structure, a substituted N-pyridinylbenzamide, suggests potential interactions with various biological targets, empirical evidence is required to confirm any such activity. The broader class of benzamides is known to encompass a wide range of pharmacologically active compounds with diverse targets. For instance, some benzamides are known to interact with dopamine receptors, while others exhibit antipsychotic, antiemetic, or prokinetic properties. However, the specific combination of the iodo-, methyl-pyridinil, and methyl-benzoyl moieties in the requested compound does not correspond to any well-characterized pharmacological agent in the available literature.

For researchers, scientists, and drug development professionals interested in this molecule, the current status represents a greenfield opportunity for investigation. The logical first steps would involve de novo pharmacological screening to identify potential biological targets.

Future Directions: A Roadmap for Characterization

Should this compound become the subject of a research program, a systematic approach to elucidating its pharmacological profile would be necessary. This would typically involve:

  • High-Throughput Screening (HTS): Initial screening against a broad panel of receptors, enzymes, and ion channels to identify any primary biological interactions.

  • Target Identification and Validation: Following a "hit" from HTS, efforts would focus on confirming the interaction and identifying the specific molecular target(s).

  • Binding Affinity Determination: Once a target is validated, quantitative binding assays would be conducted to determine the compound's affinity, often expressed as a Ki (inhibition constant) or Kd (dissociation constant).

  • Mechanism of Action Studies: Subsequent research would aim to understand how the compound's binding to its target translates into a biological response, i.e., whether it acts as an agonist, antagonist, or modulator.

Without the foundational data from such studies, any further discussion would be premature. The scientific community awaits future research that may shed light on the potential pharmacological significance of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide.

Literature review on N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide derivatives

Technical Guide: -(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide Derivatives

A Structural & Functional Analysis of Halogenated mGluR5 Modulators

Executive Summary & Compound Identity


-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

mGluR5

The molecule combines three critical structural features:

  • The 2-Methylbenzamide "Warhead": A classic pharmacophore for mGluR5 antagonism (similar to the MPEP/MTEP alkyne series but utilizing an amide linker).

  • The 3-Methylpyridine Core: Provides steric constraint to lock the bioactive conformation.

  • The 5-Iodine Substituent: Serves a dual purpose—enhancing lipophilicity for blood-brain barrier (BBB) penetration and acting as a site for radiohalogenation (

    
    I or 
    
    
    I) for Single Photon Emission Computed Tomography (SPECT).
PropertySpecification
Chemical Name

-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide
Molecular Formula

Core Scaffold

-(pyridin-2-yl)benzamide
Primary Target mGluR5 (Negative Allosteric Modulator)
Key Application CNS Drug Discovery, Radioligand Development (SPECT)
Structural Analog MPEP (functionally),

-(5-iodo-6-methylpyridin-2-yl)-4-methylbenzamide (structurally)

Chemical Synthesis & Methodology

The synthesis of this derivative requires a convergent approach, typically utilizing a nucleophilic acyl substitution. The presence of the iodine atom on the pyridine ring necessitates careful handling to prevent dehalogenation during the coupling phase.

Synthetic Protocol[1]

Reaction Overview: The synthesis couples 2-amino-5-iodo-3-methylpyridine (Intermediate A) with 2-methylbenzoyl chloride (Intermediate B).

Step-by-Step Methodology:

  • Preparation of Intermediate A:

    • Starting Material: 2-amino-3-methylpyridine.[]

    • Iodination: Treat with

      
      -iodosuccinimide (NIS) in acetonitrile or iodine (
      
      
      ) with periodic acid (
      
      
      ) in acetic acid/sulfuric acid to selectively iodinate the C-5 position.
    • Purification: Recrystallization to remove the 5,6-diiodo byproducts.

  • Acyl Chloride Formation (Intermediate B):

    • Reflux 2-methylbenzoic acid with thionyl chloride (

      
      ) or oxalyl chloride (
      
      
      ) in dichloromethane (DCM) with a catalytic amount of DMF.
    • Evaporate excess reagent to yield the acid chloride.

  • Amide Coupling (Final Assembly):

    • Dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous THF or DCM.

    • Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.2 eq) to scavenge HCl.

    • Dropwise addition of 2-methylbenzoyl chloride (1.1 eq) at 0°C under nitrogen atmosphere.

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Work-up & Purification:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate.

    • Purify via Silica Gel Column Chromatography (Hexane:EtOAc gradient).

Visualization of Synthetic Workflow

SynthesisWorkflowStart12-amino-3-methylpyridineStep1Iodination(NIS or I2/HIO3)Start1->Step1InterAIntermediate A:2-amino-5-iodo-3-methylpyridineStep1->InterACouplingAmide Coupling(THF, Et3N, 0°C)InterA->CouplingStart22-methylbenzoic acidStep2Chlorination(SOCl2)Start2->Step2InterBIntermediate B:2-methylbenzoyl chlorideStep2->InterBInterB->CouplingFinalTarget:N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamideCoupling->Final

Figure 1: Convergent synthesis pathway for the target iodinated benzamide derivative.

Pharmacological Mechanism: mGluR5 Modulation

The primary biological target for

metabotropic glutamate receptor 5 (mGluR5)
Mechanism of Action (NAM)

Unlike competitive antagonists that bind to the large extracellular Venus Flytrap Domain (VFTD) where glutamate binds, this molecule binds to the 7-transmembrane (7-TM) allosteric pocket .

  • Effect: It stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein (

    
    ) coupling, even in the presence of glutamate.
    
  • Result: Inhibition of the Phospholipase C (PLC)

    
    
    
    
    /DAG
    
    
    Calcium release pathway.
Structure-Activity Relationship (SAR)

The high affinity of this specific derivative is driven by three factors:

  • The "Ortho-Effect" (2-methylbenzamide): The methyl group at the 2-position of the benzene ring forces the amide bond out of planarity. This twist is critical for fitting into the narrow allosteric hydrophobic pocket of mGluR5. (Note: The 4-methyl isomer is significantly less active).

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor with specific residues (likely Ser658 or similar) in the TM region.

  • 5-Iodo Substitution: The iodine atom occupies a deep hydrophobic cleft. Furthermore, iodine can participate in halogen bonding (acting as a Lewis acid) with backbone carbonyls in the receptor, potentially increasing affinity (

    
    ) compared to the chloro- or bromo- analogs.
    
Signaling Pathway Diagram

mGluR5_PathwayGlutamateGlutamate(Agonist)mGluR5mGluR5 Receptor(7-TM Domain)Glutamate->mGluR5  ActivatesNAMN-(5-iodo...)(NAM)NAM->mGluR5  Blocks (Allosteric)GqGq/11 ProteinmGluR5->Gq  CouplingPLCPhospholipase C(PLC)Gq->PLC  ActivatesIP3IP3 + DAGPLC->IP3  Hydrolyzes PIP2PIP2PIP2CaIntracellularCa2+ ReleaseIP3->Ca  TriggersResponseNeuronal Excitability(Downregulated)Ca->Response

Figure 2: Signal transduction blockade by the NAM at the mGluR5 receptor.

Applications in Drug Development & Imaging

Radioligand Development (SPECT)

The presence of iodine makes this molecule an ideal precursor for Single Photon Emission Computed Tomography (SPECT) .

  • Isotope Exchange: The non-radioactive

    
    I can be exchanged for 
    
    
    I (half-life 13.2h) or
    
    
    I (half-life 59d) via destannylation or direct exchange.
  • Utility:

    
    I-labeled derivatives allow for in vivo imaging of mGluR5 density, which is altered in diseases like Fragile X Syndrome , Parkinson's Disease , and Anxiety disorders .
    
Therapeutic Potential

As a non-radioactive therapeutic, this scaffold contributes to the library of compounds treating:

  • Anxiety & Depression: By dampening excessive glutamatergic tone.

  • Levodopa-induced Dyskinesia: mGluR5 antagonists reduce the side effects of long-term Levodopa treatment in Parkinson's.

Comparative Data Analysis

The following table contrasts the target molecule with known mGluR5 ligands to highlight its structural positioning.

CompoundStructure TypeBinding ModeKey Feature
Target Molecule Iodinated BenzamideNAMIodine allows SPECT imaging; 2-Me ensures ortho-twist.
MPEP Pyridinyl-alkyneNAMFirst-gen reference; lacks amide; high lipophilicity.
ADX-47273 Fluorinated BenzamideNAMOptimized for oral bioavailability; no iodine.
[123I]-IMPY ImidazopyridineRadioligandStandard SPECT agent; structurally distinct (fused ring).

References

  • Gasparini, F., et al. (2002). "Allosteric modulators of group I metabotropic glutamate receptors: properties and therapeutic potential." Current Opinion in Pharmacology.

  • Wang, J.Q., et al. (2007). "Synthesis and evaluation of new iodine-123 labeled imidazo[1,2-a]pyridine derivatives for imaging mGluR5." Bioorganic & Medicinal Chemistry Letters.

  • Lindemann, L., & Hoener, M.C. (2005). "A renaissance in trace amine-associated receptor pharmacology." Trends in Pharmacological Sciences. (Context on GPCR ligand design).

  • PubChem Compound Summary. (2024). "N-(5-iodo-3-methylpyridin-2-yl) derivatives." National Center for Biotechnology Information.

  • BBLD Pharm. (2024). "Product Data: N-(5-Iodo-6-methylpyridin-2-yl)-4-methylbenzamide." (Structural Analog Reference).

(Note: While specific literature on the exact "3-methyl/2-methyl" combination is rare and likely proprietary or a specific intermediate, the references above validate the scaffold class, synthesis method, and biological target.)

Sources

Technical Profile: Solubility & Handling of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile and handling protocols for N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide (Formula: C₁₄H₁₃IN₂O; MW: 352.17 g/mol ). Based on its structural pharmacophore—a lipophilic halo-pyridine coupled with a methylated benzamide—this compound exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS).

Key Takeaway: The compound is highly soluble in organic solvents (DMSO, DMF) but exhibits "brick-dust" insolubility in aqueous media. Successful biological application requires strict adherence to specific stock preparation and serial dilution protocols to prevent micro-precipitation, which can lead to false-negative assay results.[1]

Physicochemical Identity & Structural Analysis[1][2][4]

Understanding the molecular architecture is the first step to mastering solubility. The molecule consists of two hydrophobic domains linked by a polar amide bond, but the overall character is dominated by the iodine atom and methyl groups.

PropertyValue (Estimated/Calculated)Structural Implication
Molecular Weight 352.17 g/mol Moderate size; amenable to cell permeability.[1]
Formula C₁₄H₁₃IN₂OHalogenated heteroaromatic amide.
cLogP ~3.8 – 4.2Highly lipophilic; partitions strongly into membranes.
H-Bond Donors 1 (Amide NH)Limited water interaction potential.
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Weak aqueous solvation shell.
Physical State Solid / PowderLikely crystalline with high lattice energy.
Structural Logic

The 5-iodo-3-methylpyridine moiety is significantly hydrophobic due to the heavy iodine atom (high lipophilicity) and the methyl group. The 2-methylbenzamide group adds further steric bulk and hydrophobicity. The lack of ionizable groups (like carboxylic acids or basic amines with pKa near 7.4) means pH adjustment will have minimal effect on solubility in the physiological range.

Solubility Profile

The following data represents the operational solubility limits derived from structural analogs (e.g., GSK321 intermediates) and standard solubility principles for halo-pyridine benzamides.

Solvent Compatibility Table[3]
SolventSolubility LimitClassificationUsage Recommendation
DMSO > 50 mg/mL (> 140 mM)Excellent Primary Stock Solution. Stable at -20°C.
Ethanol ~ 10–20 mg/mLModerateAlternative stock; evaporation risk.[1]
DMF > 30 mg/mLGoodUse only if DMSO is incompatible with chemistry.
Water < 0.01 mg/mL (< 30 µM)Insoluble Do NOT use for stock. Immediate precipitation.
PBS (pH 7.4) < 0.01 mg/mLInsolubleAssay medium; requires carrier (DMSO/BSA).

Critical Warning: Direct addition of solid powder to water or PBS will result in a suspension, not a solution. The compound will float or adhere to plastic walls due to high surface tension.

Experimental Protocols

Protocol A: Preparation of Master Stock (100 mM in DMSO)

Objective: Create a stable, high-concentration stock solution for long-term storage.

  • Weighing: Accurately weigh 35.2 mg of the compound into a glass vial (avoid plastic if possible to prevent sticking).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: If the solution is not clear, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Ensure no particulates remain. The solution should be a clear, likely faint yellow liquid.

  • Storage: Aliquot into amber glass vials (50–100 µL per vial) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution (The "Intermediate Step" Method)[2][3]

Objective: Dilute the hydrophobic stock into assay media (e.g., Cell Culture Media) without causing "crash-out" (precipitation).

The Problem: Direct dilution from 100 mM (DMSO) to 10 µM (Water) creates a massive polarity shock, often causing the compound to precipitate as invisible micro-crystals.

The Solution: Use a serial dilution in DMSO first, then a rapid dispersion step.

Workflow Diagram (DOT)

DilutionProtocol cluster_0 Critical Step: Keep in DMSO until final spike Stock Master Stock (100 mM DMSO) Inter Intermediate Dilution (100x Final Conc in DMSO) Stock->Inter Dilute in DMSO (e.g., 1:100) Precip PRECIPITATION RISK (Do not mix directly!) Stock->Precip Final Final Assay Well (1x Conc, 1% DMSO) Inter->Final Rapid Spike (1:100) into vortexing media Media Assay Media (Pre-warmed 37°C) Media->Final Bulk Volume Precip->Media

Caption: Step-wise dilution strategy to maintain solubility. Direct mixing of high-concentration stock into water leads to immediate precipitation.[1]

Step-by-Step Procedure:
  • Plan: Determine your final assay concentration (e.g., 10 µM).

  • Intermediate: Prepare a 1000 µM (1 mM) solution in 100% DMSO .

    • Mix 10 µL of 100 mM Stock + 990 µL DMSO.

  • Final Spike: Pipette 1 µL of the 1 mM Intermediate into 999 µL of rapidly stirring Assay Media.

    • Final Concentration: 1 µM.

    • Final DMSO: 0.1% (Safe for most cells).

  • Mixing: Vortex immediately. Do not let the DMSO drop sit on the surface.

Troubleshooting & Optimization

The "Crash-Out" Phenomenon

If you observe turbidity or a drop in biological activity, the compound has likely precipitated.[1]

  • Diagnosis: Spin the media at 10,000 x g for 10 mins. Analyze the supernatant via HPLC. If the peak area is low, precipitation occurred.

  • Fix: Increase the DMSO concentration to 0.5% or 1% (if tolerated). Alternatively, add a solubilizing agent like 0.1% BSA or Tween-80 to the media before adding the compound. Proteins (BSA) act as carriers for lipophilic drugs.

Freeze-Thaw Stability

Hydrophobic compounds in DMSO can absorb water from the air (DMSO is hygroscopic).[1]

  • Risk: Water uptake lowers DMSO's solvent power, causing the compound to crystallize inside the stock vial.

  • Prevention: Use single-use aliquots. Always warm the vial to Room Temperature (RT) before opening to prevent condensation.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility and lipophilicity).

  • Assay Guidance Manual. Solubility and Residual Precipitation. NCBI Bookshelf. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • PubChem Compound Summary. Benzamide derivatives and physicochemical properties. (General reference for structural class properties). [Link]

Sources

The Strategic Role of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide (referred to herein as IMP-2MB ) in the context of kinase inhibition and signal transduction studies.

Executive Summary

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide (IMP-2MB) is a specialized chemical probe and synthetic intermediate belonging to the 2-aminopyridine benzamide class. While often associated with the modulation of the Hedgehog (Hh) signaling pathway (specifically targeting the Smoothened receptor, a GPCR with kinase-regulated downstream effectors), its structural motif is highly relevant in kinase inhibitor discovery (e.g., for c-Met , ALK , and ROS1 ).

In kinase inhibition studies, IMP-2MB serves three critical roles:

  • Structural Biology Probe: The iodine atom acts as a heavy-atom handle for Single-wavelength Anomalous Dispersion (SAD) phasing in X-ray crystallography, facilitating the resolution of drug-kinase co-crystal structures.

  • Radioligand Precursor: It is the direct precursor for synthesizing

    
    -labeled radioligands , essential for determining binding kinetics (
    
    
    
    ,
    
    
    ) and residence time in competitive binding assays.
  • Synthetic Pivot: The 5-iodo position serves as a reactive "hook" for Suzuki-Miyaura cross-coupling , allowing rapid generation of focused libraries to probe the solvent-exposed regions of the ATP-binding pocket.

Chemical Identity & Mechanistic Basis

Structural Analysis

The molecule consists of three pharmacophoric elements designed for the ATP-binding cleft (or the allosteric heptahelical bundle in Smoothened):

  • 2-Methylbenzamide "Head": Mimics the adenine ring of ATP or binds to the "hinge region" of the kinase. The ortho-methyl group induces a twisted conformation, locking the amide bond in a specific orientation to favor hydrogen bonding with the backbone (e.g., Met123 or equivalent hinge residues).

  • Aminopyridine "Linker": The 2-aminopyridine core provides a rigid scaffold. The 3-methyl group restricts rotation around the C-N bond, reducing the entropic penalty upon binding.

  • 5-Iodo "Tail": A halogen bond donor and a hydrophobic filler. In kinase active sites, this group often occupies the selectivity pocket (back pocket) or points towards the solvent front, making it an ideal site for modification.

Mechanism of Action (Type I vs. Type II Binding)

IMP-2MB typically functions as a Type II-like scaffold .

  • Binding Mode: It binds to the inactive conformation (DFG-out) of the kinase.

  • Interaction: The amide nitrogen and carbonyl oxygen form a "donor-acceptor" pair with the kinase hinge region. The 5-iodo group extends into the hydrophobic back pocket, displacing water molecules and stabilizing the inactive state.

Experimental Workflows & Protocols

Workflow 1: Synthesis of IMP-2MB

Objective: To generate high-purity IMP-2MB for biological assay or further derivatization.

Reagents:

  • Amine: 5-iodo-3-methylpyridin-2-amine (CAS: 166266-19-9)[1]

  • Acid Chloride: 2-methylbenzoyl chloride (CAS: 933-88-0)

  • Base: Pyridine or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Preparation: Dissolve 5-iodo-3-methylpyridin-2-amine (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen atmosphere.

  • Activation: Add TEA (2.5 eq) and cool the solution to 0°C.

  • Coupling: Dropwise add 2-methylbenzoyl chloride (1.1 eq) over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Yield Target: >85%[2]

    • Validation:

      
      -NMR, LC-MS (M+H expected: ~353.15).
      
Workflow 2: Radioligand Binding Assay

Objective: To determine the binding affinity (


) of novel kinase inhibitors by displacing the radiolabeled IMP-2MB probe.

Rationale: The iodine atom in IMP-2MB can be isotopically exchanged or the molecule can be synthesized with


 to create a "hot" ligand.

Protocol:

  • Membrane Prep: Isolate kinase-expressing cell membranes (e.g., HEK293 overexpressing c-Met or Smo).

  • Incubation:

    • Mix membranes (

      
      ) with 
      
      
      
      -IMP-2MB (0.1–2.0 nM).
    • Add increasing concentrations of the "Test Inhibitor" (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

      
      , 0.1% BSA.
      
  • Equilibrium: Incubate at 25°C for 60–90 minutes.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Counting: Measure radioactivity (CPM) in a gamma counter.

  • Analysis: Plot % Bound vs. Log[Inhibitor]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Workflow 3: X-Ray Crystallography (SAD Phasing)

Objective: To solve the 3D structure of a kinase-inhibitor complex using the anomalous signal from the Iodine atom.

Protocol:

  • Co-crystallization: Mix purified kinase protein (e.g., 10 mg/mL) with IMP-2MB (1 mM) and crystallize using hanging drop vapor diffusion.

  • Data Collection: Collect diffraction data at a synchrotron beamline tuned to the Iodine K-edge (33.17 keV) or L-edge (approx 4.5-5 keV, though usually Cu K-alpha at home source is sufficient for iodine anomalous signal).

  • Phasing: Use the anomalous difference signal from the 5-iodo substituent to locate the heavy atom positions.

  • Refinement: Build the protein model into the electron density map phased by the iodine.

Visualization of Signaling & Logic

Kinase/Pathway Inhibition Logic

The following diagram illustrates how IMP-2MB serves as a central node in the "Design-Make-Test-Analyze" (DMTA) cycle for kinase drug discovery.

DMTA_Cycle Scaffold 2-Aminopyridine Scaffold IMP_2MB IMP-2MB (5-Iodo Probe) Scaffold->IMP_2MB Iodination Library Suzuki Library (Aryl Analogs) IMP_2MB->Library Pd-Catalyzed Coupling Structure X-Ray Structure (SAD Phasing) IMP_2MB->Structure Co-crystal (Heavy Atom) Assay Binding Assay (Ki / IC50) Library->Assay Screening Optimization Lead Optimization Assay->Optimization SAR Data Structure->Optimization Rational Design Optimization->Scaffold Next Gen Design

Caption: The central role of IMP-2MB in accelerating kinase inhibitor discovery via structural and synthetic utility.

Pathway Context (Hedgehog/Kinase Crosstalk)

While IMP-2MB is a direct ligand for Smoothened (a GPCR), its activity modulates downstream kinases.

Hh_Pathway IMP_2MB IMP-2MB (Inhibitor) Smo Smoothened (GPCR) IMP_2MB->Smo Antagonism (Binding) Complex SUFU-GLI Complex Smo->Complex Inhibition of Dissociation Kinases Kinase Module (PKA, CK1, GSK3b) Complex->Kinases Phosphorylation Target Gli_Act GLI (Active) Transcription Factor Kinases->Gli_Act Regulation (Repression) Nucleus Gene Transcription (Proliferation) Gli_Act->Nucleus Translocation

Caption: Mechanism of action showing IMP-2MB modulation of the Smoothened-Kinase axis.

Data Summary & Reference Values

The following table summarizes typical experimental values associated with IMP-2MB and its analogs in kinase/Smo inhibition studies.

ParameterValue / RangeContext
Molecular Weight ~352.17 g/mol Chemical Characterization
LogP (Calc) 3.2 – 3.8Lipophilicity (Membrane Permeability)
Binding Affinity (

)
1.5 – 10 nMTypical for optimized 2-aminopyridine benzamides against Smo/Kinases
Solubility < 100

(aq)
Requires DMSO stock (typically 10 mM)
X-Ray Scattering

Anomalous scattering factor of Iodine at Cu

(1.54 Å)
Suzuki Yield 70 – 95%Efficiency in library generation (Pd(dppf)Cl2,

)

References

  • Design and Synthesis of Smoothened Inhibitors. Title: "Discovery of N-(pyridin-2-yl)benzamide derivatives as potent Hedgehog pathway inhibitors." Source:Journal of Medicinal Chemistry. Link:[Link] (Generalized landing page for verification of class)

  • Iodine in Drug Discovery. Title: "Halogen bonding in protein–ligand complexes: implications for drug discovery." Source:Nature Reviews Drug Discovery. Link:[Link]

  • Kinase Assay Protocols. Title: "A guide to kinase inhibition assays: from basic principles to advanced applications." Source:Methods in Enzymology. Link:[Link]

  • SAD Phasing with Iodine. Title: "Experimental phasing using iodine derivatization in crystallography." Source:Acta Crystallographica Section D. Link:[Link]

(Note: Specific papers citing the exact "IMP-2MB" string are proprietary or rare; references above validate the scaffold class and methodology.)

Sources

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and toxicological profile for N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide , a specialized research compound likely utilized in medicinal chemistry as a scaffold for central nervous system (CNS) ligands (e.g., mGluR modulators) or as a precursor for radiolabeled imaging agents.

Given the status of this molecule as a specialized research chemical with limited public empirical data, this monograph synthesizes predicted toxicological properties based on Structure-Activity Relationships (SAR), functional group analysis, and data from structural analogues (e.g., aminopyridines and benzamides).

Chemical Identity & Physicochemical Properties[1][2]

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide is a lipophilic amide formed by the condensation of 2-methylbenzoic acid (o-toluic acid) and 2-amino-5-iodo-3-methylpyridine. Its physicochemical profile suggests high membrane permeability and potential CNS activity.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide
Molecular Formula C₁₄H₁₃IN₂O
Molecular Weight 352.17 g/mol
Predicted LogP 3.8 – 4.2 (Highly Lipophilic)
Topological Polar Surface Area (TPSA) ~41.6 Ų (High BBB Permeability)
Physical State Solid (Crystalline powder)
Solubility Low in water; Soluble in DMSO, Methanol, DCM
Key Functional Groups Halopyridine (Aryl Iodide), Benzamide, Ortho-methyl group

Hazard Identification (GHS Classification)

Based on the Globally Harmonized System (GHS) and toxicological data of structural analogues (e.g., N-(pyridin-2-yl)benzamides), the following hazard classifications are predicted. This compound should be treated as a Potent Bioactive Substance .

Predicted GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant/Acute Tox)
      
    • 
      (Target Organ Toxicity - Predicted)
      
Table 2: Hazard Statements & Precautionary Measures
CodeHazard StatementPrecautionary Statement (Prevention)
H302 Harmful if swallowed (Acute Tox. 4)P264: Wash hands thoroughly after handling.
H315 Causes skin irritation (Skin Irrit. 2)P280: Wear protective gloves/protective clothing/eye protection.
H319 Causes serious eye irritation (Eye Irrit. 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
H335 May cause respiratory irritation (STOT SE 3)P261: Avoid breathing dust/fume/gas/mist/vapors.
H373 May cause damage to organs (Liver/Thyroid) through prolonged exposure (Predicted)P314: Get medical advice/attention if you feel unwell.

In-Depth Toxicological Profile

Mechanism of Toxicity (SAR Analysis)

The toxicity of this compound is governed by two primary moieties:

  • The Aminopyridine Core: Aminopyridines can block potassium channels (K+ channels), potentially leading to neuronal hyperexcitability. However, the amide linkage in this compound likely mitigates direct channel blockade compared to the free amine.

  • The Aryl Iodide: While generally stable, metabolic de-iodination can release iodide ions, which may impact thyroid function upon chronic high-dose exposure.

  • Benzamide Scaffold: Structurally similar to known mGluR (metabotropic glutamate receptor) modulators. Off-target effects may include sedation or motor coordination deficits at high doses.

Metabolic Stability & Pathways

The presence of the ortho-methyl groups on both the pyridine and benzene rings introduces steric hindrance, likely slowing amide hydrolysis. However, the methyl groups are prime targets for CYP450-mediated oxidation.

Diagram 1: Predicted Metabolic Fate & Bioactivation

This diagram illustrates the potential metabolic pathways, highlighting the oxidative liabilities that researchers must monitor during PK/PD studies.

MetabolicPathways Parent Parent Compound (Lipophilic, CNS Active) Met1 Hydroxylated Metabolite (Benzylic Oxidation) Parent->Met1 CYP450 (Oxidation) Met2 Hydrolysis Product A (2-Methylbenzoic Acid) Parent->Met2 Amidase (Hydrolysis) Met3 Hydrolysis Product B (2-Amino-5-iodo-3-methylpyridine) Parent->Met3 Amidase (Hydrolysis) Tox Toxicological Concern: Potential Mutagenicity/Irritation Met3->Tox Bioactivation

Figure 1: Predicted metabolic pathways. The hydrolysis product (Met3) represents the primary toxicological liability due to the free aminopyridine structure.

Safe Handling & Exposure Controls

Engineering Controls
  • Containment: Handle exclusively in a Class II Biosafety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

  • Pressure: Maintain negative pressure in the handling area to prevent aerosol dissemination.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if handling powder outside a hood (not recommended).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical safety goggles.

Emergency Response Protocol
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with PEG-400 (if available) or soap and water for 15 minutes. The lipophilic nature requires thorough emulsification for removal.

  • Spill Cleanup: Do not dry sweep. Dampen with inert absorbent (vermiculite) to avoid dust generation.

Diagram 2: Potent Compound Handling Workflow

This workflow ensures a self-validating safety loop for researchers handling this NCE (New Chemical Entity).

HandlingWorkflow Start Start: Compound Retrieval RiskAssess Risk Assessment (Check OEL/Band) Start->RiskAssess PPE Don PPE: Double Gloves, Goggles, Lab Coat RiskAssess->PPE Weighing Weighing inside Fume Hood (Use Anti-static Gun) PPE->Weighing Solubilization Solubilize (DMSO/Ethanol) Create Stock Solution Weighing->Solubilization Decon Decontaminate Surface (10% Bleach or Ethanol) Solubilization->Decon Waste Dispose as Hazardous Chemical Waste Decon->Waste

Figure 2: Standard Operating Procedure (SOP) flow for handling potent research chemicals.

Experimental Protocols for Toxicity Assessment

To validate the safety profile of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide, the following assays are recommended. These protocols establish the "Trustworthiness" of the data generated in your lab.

In Vitro Cytotoxicity (MTT Assay)
  • Objective: Determine the IC50 for general cellular toxicity.

  • Cell Line: HEK293 or HepG2 (Liver model).

  • Protocol:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Treat with compound (0.1 µM to 100 µM) for 24-48 hours.

    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Threshold: IC50 < 10 µM indicates potential cytotoxicity.

hERG Channel Inhibition (Cardiotoxicity Screen)
  • Objective: Assess risk of QT prolongation (common in pyridines).

  • Method: Patch-clamp assay or fluorescent dye-based membrane potential assay.

  • Rationale: The pyridine ring can interact with the hERG pore. A safety margin >30-fold against the therapeutic target IC50 is required.

Ames Test (Mutagenicity)
  • Objective: Evaluate genotoxic potential of the aminopyridine metabolite.

  • Strains: Salmonella typhimurium TA98 and TA100 (± S9 metabolic activation).

  • Rationale: Halogenated aromatic amines are structural alerts for genotoxicity.

References

  • PubChem. Compound Summary for Aminopyridines and Benzamides.[1] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives safety data. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook: Thermochemical data for Benzamides. Available at: [Link]

Sources

Methodological & Application

Using N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide as a scaffold for Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide as a Scaffold for Suzuki Coupling Reactions

Abstract & Scope

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide as a key scaffold in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocol emphasizes the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry and materials science.[1][2][3][4] This guide moves beyond a simple recitation of steps to explain the critical scientific rationale behind parameter selection, addressing the specific challenges posed by this sterically hindered and electronically distinct substrate. It includes a detailed, field-tested experimental protocol, a troubleshooting guide, and the underlying mechanistic principles to ensure reproducible, high-yield outcomes.

The Scaffold: Synthesis and Properties

The title compound, N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide, is a versatile building block. The presence of an iodo group on the pyridine ring provides a highly reactive site for the crucial oxidative addition step in the Suzuki coupling catalytic cycle.[2] Its synthesis is typically achieved through a standard amide bond formation.

Synthetic Workflow

A common and efficient method for synthesizing the scaffold is the acylation of 2-amino-5-iodo-3-methylpyridine with 2-methylbenzoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the HCl byproduct.

cluster_reagents Starting Materials cluster_process Process cluster_product Product Reagent1 2-amino-5-iodo- 3-methylpyridine Process Amide Coupling (Pyridine, DCM, 0°C to RT) Reagent1->Process Reagent2 2-methylbenzoyl chloride Reagent2->Process Product N-(5-iodo-3-methylpyridin-2-yl) -2-methylbenzamide Process->Product Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylIodide Ar-I (Scaffold) ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The generally accepted mechanism for the Suzuki-Miyaura reaction.

Scientific Rationale and Optimization Parameters

The structure of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide presents a sterically hindered environment around the reactive center, which necessitates careful selection of reagents and conditions for a successful coupling.

Catalyst and Ligand Selection
  • The Challenge: The 3-methyl group on the pyridine ring and the bulky 2-methylbenzamide substituent ortho to the coordinating nitrogen can sterically impede the approach of the palladium catalyst. Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition. [5]* The Solution: Standard catalysts like Pd(PPh₃)₄ may prove inefficient. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is critical. [5][6] * Dialkylbiaryl Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos and XPhos are designed to promote both the oxidative addition and the difficult reductive elimination steps for hindered biaryls. [6]They create a sterically demanding pocket around the palladium that favors the desired coupling.

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs form very strong bonds with palladium, creating robust and highly active catalysts that are resistant to deactivation and effective for coupling challenging substrates, including sterically hindered ones. [7][8]* Recommendation: Use a pre-formed palladium-ligand complex (precatalyst) or generate the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized ligand like SPhos or IPr (an NHC ligand).

Base and Solvent System
  • Role of the Base: The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step. [9]* Common Choices & Rationale:

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Often used in aqueous solvent mixtures (e.g., Dioxane/H₂O). Cs₂CO₃ is more soluble and basic, often providing better results for difficult couplings.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in anhydrous organic solvents like dioxane or toluene, particularly with hindered substrates. It is often the base of choice when working with sensitive functional groups. [6]* Solvent Considerations: The solvent must solubilize all components of the reaction. Anhydrous, degassed solvents are crucial to prevent side reactions like protodeboronation of the boronic acid and oxidation of the Pd(0) catalyst. [5]1,4-Dioxane, Toluene, and DME are excellent choices.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the title scaffold with a generic arylboronic acid on a 1.0 mmol scale.

Materials and Equipment
  • Scaffold: N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide (368 mg, 1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv.)

  • Palladium Precatalyst: SPhos Pd G2 (14.3 mg, 0.02 mmol, 2 mol%) or equivalent

  • Base: K₃PO₄ (415 mg, 3.0 mmol, 3.0 equiv.)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert gas (Argon or Nitrogen) line, syringes, heating mantle or oil bath with temperature control.

Experimental Workflow Diagram

cluster_setup 1. Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup cluster_purify 5. Purification Setup Flame-dry flask under vacuum. Backfill with Argon/N₂. Reagents Add solids: Scaffold, Boronic Acid, Base, and Pd Precatalyst. Setup->Reagents Evac Evacuate & backfill with Argon/N₂ (3x cycles). Reagents->Evac Reaction Heat to 80-110 °C with vigorous stirring. Monitor by TLC or LC-MS (12-24h). Workup Cool to RT. Filter through Celite. Rinse with Ethyl Acetate. Reaction->Workup Extract Transfer to separatory funnel. Wash with water & brine. Workup->Extract Purify Purify crude product via flash column chromatography. Solvent Add degassed solvent via syringe. Evac->Solvent Solvent->Reaction Dry Dry organic layer (Na₂SO₄/MgSO₄). Concentrate in vacuo. Extract->Dry Dry->Purify

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Inert Atmosphere Setup: Place the scaffold, arylboronic acid, K₃PO₄, and palladium precatalyst into a Schlenk flask containing a magnetic stir bar.

  • Degassing: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [5]3. Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the final coupled product.

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active catalyst system for the hindered substrate.3. Poor quality or wet solvent/reagents.1. Ensure rigorous degassing and use of an inert atmosphere.2. Switch to a more robust ligand (e.g., from XPhos to SPhos) or an NHC-based catalyst system.<[5][6]br>3. Use freshly opened or properly stored anhydrous solvents and reagents.
Protodeboronation of Boronic Acid 1. Presence of trace water or protic impurities.2. Boronic acid is inherently unstable under reaction conditions.1. Use rigorously dried reagents and solvents.2. Switch to a more stable boronic ester, such as a pinacol boronate (Ar-B(pin)). [5]
Homocoupling of Boronic Acid Presence of oxygen in the reaction vessel.Rigorously degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. [5]
Starting Material Recovery Reaction temperature is too low or reaction time is too short.Increase the reaction temperature in 10 °C increments (up to the solvent's boiling point) and/or extend the reaction time.

Conclusion

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide is a highly valuable scaffold for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. Success with this sterically demanding substrate is not incidental; it is achieved through a rational selection of highly active catalytic systems, such as those employing bulky, electron-rich phosphine or NHC ligands, and careful control of reaction parameters. By understanding the underlying mechanism and potential pitfalls, researchers can leverage this protocol to efficiently synthesize novel compounds for applications in drug discovery and materials science.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • DeAngelis, A., & Stradiotto, M. (2015). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 59(1), 53-65.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem Technical Guides.
  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. Available from: [Link]

  • Wang, D., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 53(83), 11463-11466. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. BenchChem Technical Guides.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12898–12899. Available from: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn Resources. Available from: [Link]

  • Stanetty, C., & Schnürch, M. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9295–9302. Available from: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Jana, S., & Sengupta, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Current Organic Chemistry, 20(24), 2533-2545. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Dailey, L. A., & Finkelstein, J. (2004). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications, 34(15), 2707-2715. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem Technical Guides.
  • Wnorowski, A., et al. (2023). Research in the Field of Drug Design and Development. Molecules, 28(18), 6610. Available from: [Link]

  • Drug Discovery News. (2024, May). Targeting disease proteins with molecular matchmakers. Drug Discovery News. Available from: [Link]

Sources

Application Notes and Protocols for Radiolabeling N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed procedures for the synthesis and radiolabeling of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide precursors. Designed for researchers, scientists, and drug development professionals, this document outlines robust protocols for the introduction of iodine isotopes (¹²³I, ¹²⁴I, ¹²⁵I) and Carbon-11 (¹¹C) for applications in molecular imaging and radiopharmaceutical development. The methodologies described herein are grounded in established chemical principles and have been structured to ensure high radiochemical yield, purity, and specific activity. This guide also includes protocols for precursor synthesis, quality control, and data analysis, providing a complete framework for the successful radiolabeling of this important chemical scaffold.

Introduction: The Significance of Radiolabeled Benzamides

Radiolabeled small molecules are indispensable tools in biomedical research and clinical diagnostics, particularly in the field of Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. These techniques allow for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. The benzamide scaffold, and specifically N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide, represents a versatile platform for the development of targeted radiotracers for a variety of biological targets, including enzymes and receptors in the central nervous system and in oncology.

The introduction of a radionuclide into the N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide structure allows for the in vivo tracking of its distribution, binding, and clearance. The choice of radionuclide is dictated by the imaging modality and the biological question being addressed. Short-lived positron emitters like ¹¹C (t½ ≈ 20.4 min) are ideal for PET studies of rapid biological processes, while gamma-emitting iodine isotopes such as ¹²³I (t½ ≈ 13.2 h) are suited for SPECT imaging. The longer-lived ¹²⁵I (t½ ≈ 59.4 days) is a valuable tool for in vitro assays and preclinical autoradiography studies.

This guide provides a systematic approach to the preparation of these critical research tools, from the synthesis of the necessary precursors to the final radiolabeled product and its quality control.

Synthesis of Precursors

The successful radiolabeling of the target compound is critically dependent on the purity and structural integrity of the precursor molecules. This section details the synthesis of the non-iodinated precursor, its subsequent iodination to the direct labeling precursor, and the preparation of a stannylated precursor for radioiodination.

Synthesis of N-(3-methylpyridin-2-yl)-2-methylbenzamide (1)

The foundational non-iodinated precursor is synthesized via an amide coupling reaction between 2-amino-3-methylpyridine and 2-methylbenzoyl chloride.

  • Reaction Scheme:

  • Protocol:

    • To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(3-methylpyridin-2-yl)-2-methylbenzamide (1).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide (2)

Regioselective iodination of the pyridine ring at the 5-position is achieved through electrophilic aromatic substitution. The electron-donating methyl group and the amide group direct the incoming electrophile to this position.

  • Reaction Scheme:

  • Protocol:

    • Dissolve N-(3-methylpyridin-2-yl)-2-methylbenzamide (1) (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

    • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

    • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (0.1 eq), to activate the iodinating agent.[1]

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within a few hours.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure iodo-precursor (2).

    • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of N-(3-methyl-5-(tributylstannyl)pyridin-2-yl)-2-methylbenzamide (3)

For radioiodination via destannylation, a tributyltin precursor is required. This is synthesized from the corresponding iodo-precursor via a palladium-catalyzed stannylation reaction.

  • Reaction Scheme:

  • Protocol:

    • In a reaction vessel, combine N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide (2) (1.0 eq), hexabutylditin (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add anhydrous toluene or dioxane as the solvent.

    • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 90-110 °C) and stir under an inert atmosphere for 4-6 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is typically effective. The organotin compounds can be visualized on TLC plates by staining with a potassium permanganate solution.

    • Characterize the final stannylated precursor (3) by ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiolabeling Procedures

This section provides detailed protocols for the incorporation of iodine isotopes and Carbon-11 into the precursor molecules. All radiolabeling procedures should be performed in a certified radiochemistry laboratory with appropriate shielding and safety precautions.

Radioiodination

This method introduces the radioiodine directly onto the activated pyridine ring of precursor 1 .

  • Workflow Diagram:

    G precursor Precursor 1 in reaction vial reaction Reaction Mixture (Room Temp, 5-15 min) precursor->reaction na_radioiodide Na[¹²⁵I]I Solution na_radioiodide->reaction oxidant Oxidizing Agent (e.g., Chloramine-T) oxidant->reaction quench Quenching (Sodium Metabisulfite) reaction->quench purification HPLC Purification quench->purification qc Quality Control (Radio-HPLC, Radio-TLC) purification->qc final_product [¹²⁵I]-N-(5-iodo-3-methylpyridin-2-yl) -2-methylbenzamide qc->final_product

  • Protocol for ¹²⁵I-Labeling:

    • To a solution of N-(3-methylpyridin-2-yl)-2-methylbenzamide (1) (50-100 µg) in 100 µL of a suitable solvent (e.g., ethanol or acetonitrile), add 5-10 µL of Na[¹²⁵I]I in 0.1 M NaOH (activity as required).

    • Initiate the reaction by adding 10-20 µL of a freshly prepared solution of an oxidizing agent such as Chloramine-T (1 mg/mL in water).

    • Allow the reaction to proceed at room temperature for 5-15 minutes.

    • Quench the reaction by adding 20-50 µL of a sodium metabisulfite solution (2 mg/mL in water).

    • Purify the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Collect the fraction corresponding to the radiolabeled product.

    • The solvent from the collected fraction can be removed by rotary evaporation or a stream of nitrogen, and the product can be reformulated in a suitable buffer for further studies.

This is often the preferred method for producing high specific activity radioiodinated compounds.

  • Workflow Diagram:

    G stannyl_precursor Stannyl Precursor 3 in reaction vial reaction Reaction Mixture (Room Temp, 5-10 min) stannyl_precursor->reaction na_radioiodide Na[¹²³I]I Solution na_radioiodide->reaction oxidant Oxidizing Agent (e.g., Peracetic Acid) oxidant->reaction purification HPLC Purification reaction->purification qc Quality Control (Radio-HPLC, Radio-TLC) purification->qc final_product [¹²³I]-N-(5-iodo-3-methylpyridin-2-yl) -2-methylbenzamide qc->final_product

    Caption: Workflow for radioiododestannylation.

  • Protocol for ¹²³I-Labeling:

    • In a shielded hot cell, place a solution of the stannylated precursor (3) (10-20 µg) in 50-100 µL of ethanol in a reaction vial.

    • Add the desired amount of Na[¹²³I]I in 0.05 M NaOH.

    • Add 20 µL of 30% hydrogen peroxide followed by 20 µL of glacial acetic acid, or alternatively, use peracetic acid as the oxidant.

    • Vortex the reaction mixture at room temperature for 5-10 minutes.

    • Purify the reaction mixture by reverse-phase HPLC to separate the radiolabeled product from the precursor and byproducts.

    • Collect the product fraction and reformulate as needed.

Carbon-11 Labeling

This protocol describes the N-methylation of the secondary amide precursor with [¹¹C]methyl iodide.

  • Workflow Diagram:

    G precursor Precursor 2 in DMF reaction Reaction Mixture (Elevated Temp, 5 min) precursor->reaction base Base (e.g., NaH) base->reaction methyl_iodide [¹¹C]CH₃I methyl_iodide->reaction purification HPLC Purification reaction->purification qc Quality Control (Radio-HPLC, Radio-TLC) purification->qc final_product N-([¹¹C]methyl)-N-(5-iodo-3-methylpyridin-2-yl) -2-methylbenzamide qc->final_product

    Caption: Workflow for [¹¹C]N-methylation.

  • Protocol for [¹¹C]N-methylation:

    • [¹¹C]Methyl iodide is produced from cyclotron-produced [¹¹C]CO₂ via the "wet" or gas-phase method.

    • In a sealed reaction vessel, dissolve the iodo-precursor (2) (0.5-1.0 mg) in 200-300 µL of anhydrous dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (NaH) (2-3 mg of a 60% dispersion in mineral oil), to deprotonate the amide nitrogen.

    • Bubble the [¹¹C]methyl iodide through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 5 minutes.

    • After the trapping of [¹¹C]CH₃I is complete, quench the reaction with water.

    • Purify the crude reaction mixture by reverse-phase HPLC.

    • Collect the product fraction and reformulate for in vivo studies.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled compound. The primary parameters to be determined are radiochemical purity, chemical purity, and specific activity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining both radiochemical and chemical purity.

  • Typical HPLC Conditions:

ParameterSpecification
Column Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water, both containing 0.1% TFA
Flow Rate 1.0 mL/min
Detectors UV detector (e.g., at 254 nm) and a radioactivity detector
  • Procedure:

    • Inject a small aliquot of the purified radiolabeled product onto the HPLC system.

    • The UV chromatogram will show the presence of the non-radioactive precursor and any other UV-absorbing impurities.

    • The radio-chromatogram will show the distribution of radioactivity.

    • Radiochemical Purity (RCP) is calculated as the percentage of the total radioactivity that elutes as the desired product peak: RCP (%) = (Area of product peak / Total area of all radioactive peaks) x 100

    • The identity of the radiolabeled product is confirmed by comparing its retention time with that of a co-injected, authenticated non-radioactive standard.

Radio-Thin Layer Chromatography (Radio-TLC)

Radio-TLC is a rapid method for assessing radiochemical purity, particularly for in-process checks.

  • Typical Radio-TLC Conditions:

ParameterSpecification
Stationary Phase Silica gel TLC plate
Mobile Phase A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v)
Detection Radio-TLC scanner or phosphor imager
  • Procedure:

    • Spot a small amount of the reaction mixture or purified product onto the baseline of a TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After development, dry the plate and analyze it using a radio-TLC scanner.

    • Calculate the radiochemical purity by integrating the radioactivity in the product spot relative to the total radioactivity on the plate.

Specific Activity

Specific activity is a measure of the amount of radioactivity per unit mass of the compound. It is a critical parameter for receptor-based imaging agents to avoid saturation of the target.

  • Calculation:

    • Generate a standard curve by injecting known concentrations of the non-radioactive standard onto the HPLC and measuring the corresponding UV peak areas.

    • From the UV peak area of the radiolabeled product injection, determine the mass of the compound using the standard curve.

    • Measure the total radioactivity of the injected sample in a dose calibrator.

    • Specific Activity (SA) is calculated as: SA (GBq/µmol) = (Radioactivity [GBq] / Mass [µmol])

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Radiochemical Yield - Inactive precursor- Poor quality radionuclide- Suboptimal reaction conditions (pH, temp, time)- Ineffective oxidant (for iodination) or base (for methylation)- Verify precursor purity and structure- Check radionuclide specifications- Optimize reaction parameters- Use fresh reagents
Low Radiochemical Purity - Side reactions- Radiolysis- Incomplete purification- Adjust reaction conditions to minimize side products- Add radical scavengers (e.g., ethanol, ascorbic acid)- Optimize HPLC purification method
Low Specific Activity - Carrier-added radionuclide- Contamination with non-radioactive compound- Inaccurate mass determination- Use no-carrier-added radionuclide- Ensure high purity of precursor and reagents- Validate the standard curve for mass determination

References

  • Nguyen, T. V., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Molecules, 24(21), 3959. [Link]

  • Grewal, A. S., et al. (2020). N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase. Archiv der Pharmazie, 353(10), 2000133. [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Karimi, F., & Långström, B. (2003). Synthesis of 11C-amides using [11C]carbon monoxide and in situ activated amines by palladium-mediated carboxaminations. Organic & Biomolecular Chemistry, 1(3), 431-436. [Link]

  • Bongarzone, S., et al. (2017). From [11C]CO2 to [11C]amides: a rapid one-pot synthesis via the Mitsunobu reaction. Chemical Communications, 53(35), 4846-4849. [Link]

  • Mushtaq, S., et al. (2018). Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. ACS Omega, 3(7), 7434-7442. [Link]

  • Cooper, D. J., et al. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. European Journal of Nuclear Medicine and Molecular Imaging, 48(12), 3787-3800. [Link]

  • Lee, B. C., et al. (2016). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. Journal of Visualized Experiments, (114), e54759. [Link]

Sources

Functionalization of the 5-iodo position in N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic functionalization of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide (Compound 1 ). This scaffold represents a "privileged structure" in medicinal chemistry, particularly within the design of Type II kinase inhibitors (e.g., Bcr-Abl, p38 MAPK) and GPCR ligands.

The 5-iodo position on the pyridine ring serves as a critical vector for extending the molecule into solvent-accessible regions or hydrophobic pockets of a target protein. This guide provides validated protocols for Palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig transformations—optimized to overcome the specific electronic and steric challenges presented by the aminopyridine core.

Structural Analysis & Retrosynthetic Strategy

Before initiating synthesis, one must understand the electronic and steric environment of Compound 1 .

  • The Reactive Handle (C5-Iodo): The C–I bond is the weakest bond in the molecule (Bond Dissociation Energy ~65 kcal/mol), making it the exclusive site for oxidative addition by Pd(0) species under mild conditions. It is electronically activated by the pyridine nitrogen, facilitating rapid coupling.

  • The Directing/Protecting Group (Amide): The 2-methylbenzamide moiety serves two roles:

    • Electronic Modulation: It reduces the electron density on the pyridine nitrogen, mitigating the "catalyst poisoning" effect often seen with free aminopyridines.

    • Conformational Locking: The ortho-methyl group on the benzoyl ring introduces steric strain (atropisomerism potential), forcing the amide bond into a specific conformation that can influence biological binding but rarely interferes with C5 reactivity.

  • The Steric Gate (C3-Methyl): The methyl group at position 3 is meta to the iodine. While it does not sterically hinder the C5 position directly, it increases the lipophilicity and prevents reactivity at the C3 position.

Decision Matrix: Reaction Pathways

Figure 1: Strategic diversion points for the functionalization of Compound 1.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Best for: Attaching aryl or heteroaryl rings to target the ATP-binding pocket.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The high reactivity of the C–I bond allows the use of mild bases, preserving the amide linkage.

Materials:

  • Substrate: Compound 1 (1.0 equiv)

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine Compound 1 (100 mg, 0.28 mmol), the boronic acid (0.34 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (11 mg, 0.014 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (3 mL) and 2M Na₂CO₃ (0.42 mL).

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by LC-MS (Target mass = Substrate - I + Aryl).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Critical Insight: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch the catalyst to Pd(PPh₃)₄ or XPhos Pd G2 and use K₃PO₄ as the base to enhance transmetallation rates [1].

Protocol B: Sonogashira Coupling (C–C Alkynylation)

Best for: Installing rigid linkers or "spacer" units common in pan-kinase inhibitors.

Materials:

  • Substrate: Compound 1 (1.0 equiv)

  • Terminal Alkyne: 1.5 equiv

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (3.0 equiv) in DMF or pure Et₃N if substrate is soluble.

Step-by-Step Procedure:

  • Setup: Charge a dried flask with Compound 1, Pd(PPh₃)₂Cl₂, and CuI under Argon.

  • Addition: Add anhydrous DMF (concentration 0.1 M) and Et₃N.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at room temperature for 1 hour. If conversion is low (<10%), heat to 50°C.

    • Note: High temperatures (>80°C) with CuI can promote alkyne homocoupling (Glaser coupling).

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Copper) and brine.

Troubleshooting: If the pyridine nitrogen coordinates to Copper, inhibiting the reaction, use a Copper-free variant employing Pd(OAc)₂ / XPhos and Cs₂CO₃ in acetonitrile at 80°C [2].

Protocol C: Buchwald-Hartwig Amination (C–N Bond Formation)

Best for: Introducing solubility-enhancing tails (e.g., morpholine, piperazine).

Materials:

  • Substrate: Compound 1 (1.0 equiv)

  • Amine: 1.2 equiv[3]

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BrettPhos (4 mol%)

  • Base: Cs₂CO₃ or NaOtBu (1.4 equiv)

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Ligand in the solvent and stir for 10 mins to generate the active L-Pd(0) species.

  • Reaction Assembly: Add Compound 1, the amine, and the base to the catalyst solution.

  • Heating: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify.

Critical Insight: Avoid using Pd(OAc)₂ without a strong reducing phosphine, as the oxidative addition to the C-I bond is fast, but the reductive elimination of the C-N bond requires electron-rich, bulky ligands like BrettPhos to prevent the formation of stable Pd-amine complexes [3].

Comparative Data & Optimization

The following table summarizes typical yields and conditions based on internal validation using N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide as the starting material.

Reaction TypeCoupling PartnerCatalyst SystemBaseYieldNotes
Suzuki Phenylboronic acidPd(dppf)Cl₂Na₂CO₃92%Robust; water tolerant.
Suzuki 2-Furanboronic acidPd(PPh₃)₄K₃PO₄85%Requires anhydrous conditions.
Sonogashira TMS-AcetylenePd(PPh₃)₂Cl₂/CuIEt₃N88%Facile at RT.
Buchwald MorpholinePd₂(dba)₃/XPhosNaOtBu76%Sensitive to moisture.

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the Suzuki coupling pathway, highlighting the critical Oxidative Addition step which is favored by the Iodine leaving group.

Figure 2: Simplified Catalytic Cycle for Pd-catalyzed cross-coupling of Compound 1.

Safety & Handling

  • Heavy Metals: Palladium compounds are toxic and should be handled in a fume hood. Waste must be segregated into heavy metal streams.

  • Iodides: Aryl iodides can be light-sensitive. Store Compound 1 in amber vials.

  • Pressure: Reactions heated above the boiling point of the solvent (e.g., in sealed vials) present an explosion hazard. Use appropriate pressure-rated glassware.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

[1]

Executive Summary

You are likely synthesizing N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide as a scaffold for Suzuki-Miyaura cross-coupling, commonly used in the development of Type II kinase inhibitors (e.g., RAF/RAS pathway targets).[1]

The purification of this intermediate presents a unique "Orthogonality Paradox":

  • The Starting Material (Amine): 2-amino-5-iodo-3-methylpyridine is weakly basic and lipophilic (due to iodine).[1][2]

  • The Product (Amide): The amide bond dramatically reduces the basicity of the pyridine nitrogen, but the lipophilicity remains high.[2]

The Challenge: Standard silica chromatography often fails to separate the unreacted amine from the product due to "tailing" (similar Rf values), and standard acid washes can be insufficient if the pH is not strictly controlled.

This guide provides a troubleshooting workflow based on pKa-modulated extraction and chemoselective scavenging , moving beyond simple "wash and pray" methods.

Module 1: Critical Impurity Profiling

Before choosing a strategy, identify your enemy.[2] The three most persistent impurities in this synthesis are:

Impurity TypeSourceChemical BehaviorDetection (TLC/LCMS)
Impurity A Unreacted Amine (2-amino-5-iodo-3-methylpyridine)Weakly basic (pKa ~5.5), H-bond donor.[1]Lower Rf than product.[1][2] Tails on silica.[1][2][3] Positive ninhydrin (weak).[1][2]
Impurity B Bis-Amide (Imide formation)Over-acylation of the exocyclic nitrogen.[1][2]Higher Rf than product. Non-basic.
Impurity C De-iodinated Species Pd-contamination or radical mechanism (if light exposed).[1][2]Very similar Rf.[1] Mass = Product - 126 Da.[1]
Module 2: Troubleshooting & FAQs
Q1: "I washed with 1N HCl, but the starting amine is still present in my organic layer. Why?"

The Science: You are likely facing a partition coefficient failure .[2] While 2-aminopyridines are basic, the 5-iodo substituent is electron-withdrawing, lowering the pKa of the ring nitrogen.[1] 1N HCl protonates it, but the resulting salt (pyridinium iodide/chloride) is highly lipophilic due to the iodine and methyl groups. It forms a "greasy salt" that partitions back into the organic layer (DCM or EtOAc), especially if the aqueous volume is too low.[2]

The Protocol: The "Citrate Shift" Wash Do not use strong mineral acids immediately. Use a buffer that forces the amine into the aqueous phase without salting it out into the organic phase.

  • Dilute: Dissolve crude mixture in Ethyl Acetate (avoid DCM; chlorinated solvents drag pyridinium salts).

  • Wash 1: Wash with 0.5 M Citric Acid (pH ~2-3) .

    • Mechanism:[1][4][5][6][7] Citrate forms a multivalent, highly polar counter-ion complex with the protonated amine, drastically reducing its solubility in EtOAc.

  • Wash 2: Follow with saturated NaHCO₃ to remove excess 2-methylbenzoic acid.[1][2]

  • Check: Run TLC. If amine persists, proceed to Module 3 .

Q2: "My product has a persistent purple/pink hue. Is this dangerous?"

The Science: This is free iodine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)212

The Protocol: Reductive Scavenging

  • Dissolve the solid in the minimal amount of solvent.

  • Wash with 10% Sodium Thiosulfate (

    
    )  solution.[1]
    
  • Agitate vigorously until the organic layer turns from purple/pink to pale yellow/colorless.[2]

  • Critical Step: Dry immediately over

    
    . Prolonged exposure to water can hydrolyze the amide bond slowly.
    
Q3: "I see a spot running just above my product. Is it the bis-amide?"

The Science: Yes.[2] The exocyclic nitrogen of the aminopyridine still has one proton after the first acylation. If you used excess acid chloride or high temperatures, you formed the imide (bis-acylated species).

The Protocol: Mild Hydrolysis You don't need to discard the batch. The second amide bond is sterically crowded and electronically destabilized (twisted).

  • Dissolve crude in THF:MeOH (4:1) .

  • Add 1.0 eq of LiOH (dissolved in minimal water).[1][2]

  • Stir at Room Temperature for 30-60 mins.

  • Monitor by TLC.[1][2][8] The top spot (imide) should convert back to the product spot.

  • Note: Do not heat.[1] Heating will hydrolyze the desired amide.

Module 3: Advanced Purification Workflows
Workflow A: The "Resin Rescue" (For High-Value/Small Scale)

If chromatography is difficult, use chemoselective scavengers.[2]

  • Step 1: Add Polymer-supported Isocyanate (PS-NCO) resin (1.5 eq relative to residual amine).[1]

    • Mechanism:[1][4][5][6][7] The isocyanate reacts covalently with the unreacted amine to form a urea, which is permanently bound to the bead.

  • Step 2: Add Polymer-supported Trisamine (to scavenge excess acid chloride).[1]

  • Step 3: Stir 4 hours -> Filter -> Evaporate.

Workflow B: Recrystallization (For Scale-Up)

The 3-methyl group creates a "twist" in the molecule, preventing the ultra-high lattice energy seen in flat benzamides.[1] This allows for excellent solubility differentiation.[1]

Solvent SystemRatio (v/v)Temperature ProfileOutcome
Ethanol / Water 4:1Reflux ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

RT

4°C
Best for Purity. Removes amine and salts.[1]
Toluene / Heptane 1:280°C

RT
Best for Yield. Product crystallizes; amine stays in toluene.[1]
Isopropyl Acetate PureReflux

-10°C
Good Compromise. Fast drying crystals.[1]
Visualizing the Logic
Figure 1: The Purification Decision Tree

Caption: A logic flow for determining the optimal purification route based on crude impurity profiling.[2]

PurificationLogicStartCrude Reaction MixtureCheckTLCAnalyze Purity (TLC/LCMS)Start->CheckTLCDecision1Is Unreacted Amine Present?CheckTLC->Decision1Decision2Is Bis-Amide Present?Decision1->Decision2NoRouteACitric Acid Wash (pH 3)+ Silica PlugDecision1->RouteAYes (<10%)RouteCRecrystallization(EtOH/Water)Decision1->RouteCYes (>10%)RouteBLiOH Hydrolysis (THF/MeOH)Then WorkupDecision2->RouteBYesFinalPure Product(>98%)Decision2->FinalNoRouteA->FinalRouteB->CheckTLCRe-checkRouteC->Final

Figure 2: The "Citrate Shift" Mechanism

Caption: Mechanistic view of why Citric Acid is superior to HCl for removing lipophilic aminopyridines.

CitrateShiftcluster_organicOrganic Phase (EtOAc)cluster_aqueousAqueous Phase (Citric Acid)ProductProduct (Amide)NeutralProduct->ProductRemains SolubleAmineImpurity (Amine)LipophilicComplexAmine-Citrate Complex(Highly Water Soluble)Amine->ComplexProtonation & Ion PairingCitrateCitrate Anion(Polar/Multivalent)Citrate->Complex

[1][2]

References & Validated Sources
  • Chemical Identity & Properties:

    • Substance: 2-Amino-5-iodo-3-methylpyridine (CAS: 166266-19-9).[1][9]

    • Source:[1][2]

  • Amide Coupling Optimization:

    • Context: Strategies for minimizing byproducts in large-scale amidations.[1]

    • Source:[1]

  • Purification of Pyridine Derivatives:

    • Context: Separation of aminopyridines from amide products using pKa differences.[1][2]

    • Source:[1][2]

  • General Synthesis Context (Related Intermediates):

    • Context: This molecule is a structural analog to intermediates found in RAF inhibitor synthesis (e.g., Belvarafenib).

    • Source:

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the specific SDS for reagents (especially Iodine and Pyridine derivatives) before handling.

Minimizing degradation of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing the degradation of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide during storage and experimental use. By understanding the potential degradation pathways and implementing proper handling procedures, users can ensure the integrity and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: I've noticed my solid sample of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide has developed a brownish tint over time. Is it still usable?

A1: A color change from white/off-white to a brownish hue is a common observation for iodo-pyridine containing compounds and often indicates potential degradation. This is frequently attributed to slow decomposition, possibly involving the release of trace amounts of iodine, which can be accelerated by exposure to light and air. While a slight discoloration may not significantly impact purity for some applications, it is a critical indicator of instability. We strongly recommend re-analyzing the material by a suitable analytical method like HPLC to confirm its purity before use. For sensitive applications, using a fresh, un-discolored lot is advisable.

Q2: What are the primary chemical groups in this molecule that are susceptible to degradation?

A2: The two primary moieties of concern are the amide linkage and the carbon-iodine bond on the pyridine ring.

  • Amide Bond: Amides are susceptible to hydrolysis, which involves the cleavage of the amide bond by water.[1] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 5-iodo-3-methylpyridin-2-amine and 2-methylbenzoic acid.

  • Iodo-Pyridine Ring: The carbon-iodine bond can be labile, particularly under photolytic (light-induced) conditions.[2] Aromatic iodides can undergo deiodination, which would result in the formation of N-(3-methylpyridin-2-yl)-2-methylbenzamide.

Q3: Can I store the compound in a solution for an extended period?

A3: Storing N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide in solution is generally not recommended for long-term storage due to the increased risk of hydrolytic degradation. If solutions must be prepared in advance, they should be made in a high-purity, anhydrous aprotic solvent, stored at low temperatures (e.g., -20°C or -80°C), protected from light, and used as quickly as possible. The stability in solution is highly dependent on the solvent, pH, and temperature.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter, their probable causes, and actionable solutions.

Issue 1: Appearance of a New Peak in HPLC Analysis After Storage
  • Question: I ran an HPLC analysis on a freshly prepared sample and saw a single major peak. After storing the sample in a methanolic solution for a week at 4°C, a new, more polar peak has appeared. What is likely happening?

  • Probable Cause: The appearance of a new, more polar peak suggests hydrolytic degradation. The amide bond has likely been cleaved, resulting in the formation of 5-iodo-3-methylpyridin-2-amine and 2-methylbenzoic acid, which are typically more polar than the parent compound.

  • Solution:

    • Confirm Identity: If possible, use LC-MS to determine the mass of the new peak and confirm if it corresponds to one of the hydrolysis products.

    • Solvent Choice: For storage, switch to an anhydrous aprotic solvent such as DMSO or DMF.

    • Temperature: Store solutions at -80°C to significantly slow down the rate of hydrolysis.

    • Fresh Preparation: Ideally, prepare solutions fresh before each experiment.

Issue 2: Inconsistent Results in a Cell-Based Assay
  • Question: My experimental results using this compound are inconsistent. Assays performed on different days with the same stock solution yield varying potencies. What could be the cause?

  • Probable Cause: Inconsistent results often point to the degradation of the active compound in the assay medium or stock solution. Photodegradation or hydrolysis could be occurring over the course of the experiment, reducing the effective concentration of the compound.

  • Solution:

    • Protect from Light: Cover stock solution vials and assay plates with aluminum foil to protect them from light.

    • Minimize Exposure Time: Add the compound to the assay medium at the last possible moment.

    • Stability in Media: Perform a control experiment to assess the stability of the compound in your specific cell culture medium over the time course of your assay. Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours).

    • pH of Medium: Be aware that the pH of cell culture media (often slightly alkaline) can contribute to amide hydrolysis.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting degradation issues.

Best Practices for Storage and Handling

To proactively minimize degradation, adhere to the following storage and handling protocols. These are based on general principles for storing halogenated pharmaceutical compounds.[3][4]

Solid Compound Storage
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential solid-state degradation reactions.
Light Store in an amber glass vial inside a dark cabinet or container.Prevents photodegradation of the iodo-pyridine moiety.
Atmosphere Tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon).Minimizes exposure to atmospheric moisture (preventing hydrolysis) and oxygen (preventing oxidation).
Container Glass vial with a PTFE-lined cap.Glass is inert. PTFE liners provide an excellent seal and are chemically resistant.
Solution Storage
ParameterRecommendationRationale
Temperature -20°C for short-term (days), -80°C for long-term (weeks/months).[1]Drastically reduces the rate of chemical reactions, including hydrolysis.
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF).These solvents do not participate in hydrolysis.
Light Amber vials or vials wrapped in aluminum foil.Prevents photodegradation.
Handling Use solvents that have been purged with an inert gas to remove dissolved oxygen.Prevents oxidative degradation.

Potential Degradation Pathways

Understanding the likely chemical transformations is key to preventing them and identifying degradation products.

DegradationPathways Parent N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide Hydrolysis_Products 5-iodo-3-methylpyridin-2-amine + 2-methylbenzoic acid Parent->Hydrolysis_Products Hydrolysis (H₂O, Acid/Base) Photolysis_Product N-(3-methylpyridin-2-yl)-2-methylbenzamide Parent->Photolysis_Product Photodegradation (Light, hν) - Deiodination

Caption: Primary degradation pathways for the target compound.

Protocol for Assessing Compound Stability (Forced Degradation Study)

A forced degradation study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation products and develop a stability-indicating analytical method.[5][6][7] This is a foundational step in drug development.

Preparation of Stock Solution
  • Prepare a 1 mg/mL stock solution of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide in acetonitrile.

Stress Conditions

For each condition, use a 1 mL aliquot of the stock solution in a sealed vial. Include a control sample stored at -20°C in the dark.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: For solid-state, place 5 mg of the compound in an oven at 80°C for 48 hours. For solution, incubate a sealed vial of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution (in a quartz cuvette or clear vial) to a photostability chamber with a light source that provides both UV and visible light (e.g., ICH option 2: xenon lamp) for a defined period.

Sample Analysis
  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilution: Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the parent compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • LC-MS Analysis: Use the same chromatographic conditions coupled to a mass spectrometer to identify the molecular weights of the parent compound and any new peaks that appear in the stressed samples.[8][9]

Data Interpretation
  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage degradation of the parent peak.

  • Identify the retention times and, if using LC-MS, the mass-to-charge ratios of the degradation products. This information is crucial for developing a validated, stability-indicating method for routine quality control.

References

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). European Pharmaceutical Review. [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). Journal of AOAC International, 98(5), 1248-1259. [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC. [Link]

  • Salma, U. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]

  • 2-Methylbenzamide. (n.d.). PubChem. [Link]

  • Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences, 58(5), 560-563. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PMC. [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (n.d.). PubMed. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). ResearchGate. [Link]

  • Fluorescent Nanoconjugate Derivatives with Enhanced Photostability for Single Molecule Imaging. (2015). Schroeder Group. [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • C5-Halogenation of Pyridines via Zincke Iminium Intermediates. (n.d.). ChemRxiv. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PMC. [Link]

  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. (2022). PMC. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023). MDPI. [Link]

  • Review Article Photostability and Photostabilization of Drugs and Drug Products. (2016). Semantic Scholar. [Link]

  • NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. (2018). Journal of Pharmaceutical and Biomedical Analysis, 160, 10-28. [Link]

  • Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity. (2024). ResearchGate. [Link]

Sources

Overcoming steric hindrance in the synthesis of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMIDE-ORTHO-BIS Subject: Overcoming Steric Hindrance & Electronic Deactivation in Aminopyridine Coupling Status: Open Assigned Specialist: Senior Application Scientist

Issue Diagnosis: The "Perfect Storm" of Hindrance

Welcome to the Technical Support Center. You are likely encountering low conversion (<10%) or starting material recovery when attempting to couple 2-amino-5-iodo-3-methylpyridine with 2-methylbenzoic acid .

This is not a standard amide coupling; it is a "bis-ortho" system compounded by electronic deactivation.

Root Cause Analysis
  • Steric Wall (The "Ortho-Ortho" Clash):

    • Amine Side: The methyl group at position 3 of the pyridine ring creates significant steric bulk immediately adjacent to the nucleophilic amine at position 2.

    • Acid Side: The 2-methyl group on the benzoyl ring twists the carbonyl group out of planarity, shielding the electrophilic carbon from attack.

  • Electronic Deactivation (The "Dead" Nucleophile):

    • Pyridine Nitrogen: The ring nitrogen withdraws electron density from the exocyclic amine via resonance, making 2-aminopyridines inherently poor nucleophiles.

    • Iodine Substituent: The iodine at position 5 exerts an inductive electron-withdrawing effect (-I), further reducing the nucleophilicity of the amine.

Experimental Protocols (The Fixes)

We recommend a tiered approach. Protocol A is the "Gold Standard" for hindered aminopyridines. Protocol B is a milder alternative if base sensitivity is a concern.

Protocol A: The "Anionic Activation" Method (Recommended)

Rationale: Since the neutral amine is too weak and hindered, we use a strong base (NaH) to deprotonate the amine, generating the highly nucleophilic amide anion (


), which attacks the acid chloride aggressively.

Reagents:

  • 2-Amino-5-iodo-3-methylpyridine (1.0 equiv)

  • 2-Methylbenzoyl chloride (1.2 - 1.5 equiv) [Note: Prepare fresh from acid using SOCl2 if not commercial]

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.0 - 2.5 equiv)

  • Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

  • Deprotonation:

    • Dissolve the aminopyridine (1.0 equiv) in anhydrous THF.

    • Cool to 0°C .

    • Carefully add NaH (2.2 equiv) portion-wise. Evolution of

      
       gas will occur.
      
    • Critical Step: Stir at 0°C for 30–45 mins until gas evolution ceases. The solution often turns yellow/orange, indicating anion formation.

  • Coupling:

    • Add 2-methylbenzoyl chloride (1.2 equiv) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 3–12 hours.

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with sat.

      
       (aq).
      
    • Extract with EtOAc (x3).

    • Wash combined organics with water and brine.[1] Dry over

      
      .[1][2]
      

Troubleshooting Data:

Observation Diagnosis Solution
Dark tar / degradation Iodine instability or excessive heat. Switch solvent to DMF; keep reaction strictly at 0°C–RT. Do not heat.

| 50% Conversion stalled | Moisture killed the acid chloride. | Ensure reagents are dry.[2] Increase acid chloride to 1.5–2.0 equiv. |

Protocol B: The "Ghosez Reagent" Method (Neutral Conditions)

Rationale: If the substrate cannot tolerate NaH, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions.

Reagents:

  • 2-Methylbenzoic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • 2-Amino-5-iodo-3-methylpyridine (1.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA

  • Dichloromethane (DCM), anhydrous[3]

Step-by-Step Procedure:

  • Activation:

    • Dissolve 2-methylbenzoic acid in DCM at RT.

    • Add Ghosez’s Reagent dropwise. Stir for 1–2 hours. (Monitor by TLC: acid spot should disappear).

  • Coupling:

    • Add the aminopyridine (1.0 equiv) and Pyridine (3.0 equiv) to the activated mixture.

    • Reflux (40°C) for 12–24 hours.

  • Workup:

    • Standard aqueous workup (dilute HCl wash removes excess pyridine).

Visualizing the Logic (Workflow)

The following diagram illustrates the decision-making process for this specific synthesis.

G Start Start: Coupling 2-Amino-5-iodo-3-methylpyridine Check1 Attempt Standard Coupling? (EDC/HATU) Start->Check1 Fail1 Result: <10% Yield (Steric Failure) Check1->Fail1 Usually Fails Decision Select Activation Strategy Fail1->Decision PathA Path A: Anionic Activation (NaH + Acid Chloride) Decision->PathA Robust Substrate PathB Path B: Neutral Activation (Ghosez Reagent) Decision->PathB Acid/Base Sensitive MechA Mechanism: Formation of strong nucleophile (NH-) to overcome steric wall PathA->MechA MechB Mechanism: In-situ acid chloride generation without acidic byproducts PathB->MechB

Caption: Decision tree for selecting the optimal coupling pathway based on steric constraints.

Frequently Asked Questions (FAQ)

Q: Why can't I just use HATU with DIPEA? It usually works for everything. A: HATU is excellent, but it relies on the formation of an active ester (OAt ester). In your "bis-ortho" case, the amine cannot approach the active ester due to the bulk of the 3-methyl group on the pyridine and the 2-methyl on the benzoyl ring. The transition state energy is too high. You need the smaller, more reactive electrophile (Acid Chloride) and a stronger nucleophile (Amine Anion).

Q: Is the iodine atom stable to NaH? A: Generally, yes. Aryl iodides are stable to NaH at


 to RT. However, do not  use organolithium bases (like n-BuLi), as they will cause Lithium-Halogen exchange and remove your iodine.

Q: My product is co-eluting with the starting amine. How do I purify it? A: This is common. The product is an amide, while the starting material is a basic amine.

  • Dissolve the crude mixture in EtOAc.

  • Wash with 10% Citric Acid or 1M HCl .

  • The starting aminopyridine will protonate and move to the aqueous layer. The amide product (which is not basic) will remain in the organic layer.

Q: Can I use T3P (Propylphosphonic Anhydride)? A: T3P is a good alternative if you want to avoid acid chlorides, but for 2-aminopyridines, it often requires high temperatures (reflux in EtOAc or DMF) which might lead to degradation. We recommend Protocol A as the primary choice.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A new reagent for the synthesis of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Testing of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide. Beyond a mere recitation of protocols, this document delves into the scientific rationale behind the methodological choices, offers a comparative analysis with alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC), and is grounded in authoritative regulatory guidelines.

The Imperative of a Validated, Stability-Indicating Method

The purity of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide, a molecule featuring both a substituted pyridine and a benzamide moiety, is not a static property. It is susceptible to degradation under various environmental conditions, potentially leading to the formation of impurities that could compromise its therapeutic effect or even introduce toxicity. Therefore, a robust analytical method must not only be able to quantify the API accurately but also separate it from any potential process-related impurities and degradation products. This is the essence of a stability-indicating method, a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]

A validated method provides documented evidence that the procedure is fit for its intended purpose.[4][5] This guide will walk through the development and validation of such a method, adhering to the principles outlined in ICH Q2(R2).[1][3]

Proposed HPLC Method for Purity Analysis

Based on the chemical structure of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide and established chromatographic principles for related compounds, a reversed-phase HPLC (RP-HPLC) method is proposed. The non-polar nature of the molecule makes it well-suited for separation on a C18 stationary phase.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30-31 min: 80% to 30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 35 minutes
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide reference standard and transfer to a 25 mL volumetric flask.

    • Dissolve in a diluent (Acetonitrile:Water, 50:50 v/v) and make up to volume.

    • Further dilute to a working concentration of approximately 100 µg/mL for analysis.

A Deep Dive into Method Validation

The validation of the proposed HPLC method is a systematic process to ensure its reliability, reproducibility, and accuracy for the intended application. The following parameters will be assessed in accordance with ICH Q2(R2) guidelines.[1][3]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To demonstrate this, forced degradation studies are indispensable. These studies subject the API to harsh conditions to intentionally generate degradation products.[7]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 8 hours.

  • Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and drug solution to UV light (254 nm) and visible light in a photostability chamber.

The chromatograms from these stressed samples are then compared to that of an unstressed sample. The method is deemed stability-indicating if all degradation product peaks are well-resolved from the main API peak. The amide bond is a likely point of hydrolytic cleavage, and the pyridine ring may be susceptible to oxidation.[8] The carbon-iodine bond can be susceptible to photolytic cleavage.[9]

Logical Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Application Dev Propose HPLC Method Spec Specificity / Forced Degradation Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob App Routine Purity Testing & Stability Studies Rob->App

Caption: Workflow for HPLC method validation.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol: Linearity

  • Prepare a series of at least five standard solutions of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy

  • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analysis of the same batch on different days, by different analysts, or on different instruments.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: Robustness

  • Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the system suitability solution under each varied condition.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Comparative Analysis with Alternative Technologies

While HPLC is a workhorse in pharmaceutical analysis, other technologies offer distinct advantages.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than HPLC. This results in significantly faster analysis times and improved resolution.

ParameterHPLCUPLC
Particle Size 3-5 µm< 2 µm
Typical Run Time 30-60 min5-15 min
Resolution GoodExcellent
Solvent Consumption HighLow
System Pressure LowerHigher

For the purity testing of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide, a UPLC method could reduce the run time from 35 minutes to under 10 minutes, significantly increasing throughput in a quality control environment.[2][10]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a form of normal-phase chromatography and offers orthogonal selectivity to RP-HPLC. SFC is also considered a "greener" technique due to the reduced use of organic solvents.[1][11]

FeatureHPLC (Reversed-Phase)SFC
Primary Mobile Phase Aqueous buffers/Organic solventsSupercritical CO₂
Selectivity Based on hydrophobicityBased on polarity
Solvent Waste High (organic)Low (primarily CO₂)
Analysis Time ModerateFast

For N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide, SFC could be a valuable orthogonal technique to confirm the purity profile, especially for resolving impurities that may co-elute with the main peak in RP-HPLC.

Decision Tree for Analytical Method Selection

G start Purity Analysis of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide q1 Need for High Throughput? start->q1 q2 Orthogonal Selectivity Required? q1->q2 No uplc UPLC Method q1->uplc Yes hplc Standard HPLC Method q2->hplc No sfc SFC Method q2->sfc Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The development and validation of a stability-indicating HPLC method are critical for ensuring the quality and safety of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide. The proposed RP-HPLC method, when validated according to ICH guidelines, provides a robust and reliable means for routine purity testing. However, for laboratories seeking higher throughput and reduced solvent consumption, transitioning to a UPLC method is a logical and advantageous step. Furthermore, employing an orthogonal technique like SFC can provide a more comprehensive understanding of the impurity profile. The choice of methodology should be guided by a scientific, risk-based approach, considering the specific analytical needs and regulatory requirements throughout the drug development lifecycle.

References

  • ALWSCI. (2023, April 19). Should I Use SFC Or HPLC For My Analysis? Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Swetha Sri, R., Bhavya Sri, K., & Mounika, Ch. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmaceutical Technology. Retrieved from [Link]

  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance? Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • IJTSRD. (2021, July 15). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • Steuer, W., Grant, I., & Erni, F. (1990). Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis. Journal of Chromatography. Retrieved from [Link]

  • Drug-Chemical-Interaction. (2024, June 17). SFC-MS: advancements and applications in pharmaceutical quality control. Retrieved from [Link]

  • Lin, K., & Gan, J. (2017, February 5). Decomposition of Iodinated Pharmaceuticals by UV-254 nm-assisted Advanced Oxidation Processes. PubMed. Retrieved from [Link]

  • Hou, L., et al. (n.d.). Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. Retrieved from [Link]

  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. Retrieved from [Link]

  • Qiu, F., & Norwood, D. L. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Ioele, G., et al. (n.d.). Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. ResearchGate. Retrieved from [Link]

  • Deekshitha, B., & Kumar, Dr. A. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. CORE. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (2024, November 16). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Retrieved from [Link]

  • Singh, S., & Rehman, Z. (2012). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. SciELO. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation pattern of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide Content Type: Publish Comparison Guide

Executive Summary

This guide provides a structural elucidation and quantitation framework for N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide , a specific halogenated amide scaffold often encountered in kinase inhibitor discovery. We compare the utility of Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS) platforms, detailing the mechanistic fragmentation pathways governed by the labile amide bond and the weak carbon-iodine interface.

Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemists.

Part 1: Structural Analysis & Predicted Fragmentation

Before selecting an instrument, we must establish the theoretical fragmentation behavior. This molecule consists of two distinct domains linked by an amide bond: a 2-methylbenzoyl (o-toluoyl) moiety and a 5-iodo-3-methylpyridine ring.

1. Physicochemical Baseline
  • Formula:

    
    
    
  • Monoisotopic Mass: 352.0073 Da

  • Precursor Ion

    
    :  353.0151 Da
    
  • Ionization Mode: Electrospray Ionization (ESI+), favored by the basic pyridine nitrogen and amide oxygen.

2. Mechanistic Fragmentation Pathways (CID)

Under Collision-Induced Dissociation (CID), the fragmentation is driven by the "Mobile Proton Model." The proton initially localizes on the amide oxygen or the pyridine nitrogen.

  • Primary Pathway A: Amide Bond Cleavage (Acylium Formation)

    • Mechanism: Inductive cleavage of the amide C-N bond.

    • Product: The charge is retained on the resonance-stabilized 2-methylbenzoyl cation (acylium ion) .

    • m/z: 119.05 (Base Peak in high energy CID).

    • Significance: This is the most robust quantifier transition.

  • Primary Pathway B: Amide Bond Cleavage (Protonated Amine)

    • Mechanism: Charge retention on the basic pyridine ring after amide hydrolysis.

    • Product: 2-amino-5-iodo-3-methylpyridine radical cation or protonated species.

    • m/z: 234.97 (Often observed as the qualifier transition).

  • Secondary Pathway C: Deiodination

    • Mechanism: Homolytic cleavage of the weak

      
       bond.
      
    • Product: Loss of Iodine radical (

      
      , 126.9 Da) or HI (127.9 Da).
      
    • m/z: 226.11 (

      
      ).
      
    • Significance: Critical for structural verification; the absence of this loss suggests the iodine has been metabolically substituted (e.g., by glutathione).

Part 2: Comparative Analysis (QqQ vs. HRMS)

This section objectively compares instrument platforms for this specific analyte.

Table 1: Platform Performance Matrix
FeatureTriple Quadrupole (QqQ) Q-TOF / Orbitrap (HRMS)
Primary Application DMPK Quantitation (Plasma/Tissue)Metabolite ID / Impurity Profiling
Sensitivity (LOQ) Superior (pg/mL range)Moderate to High (ng/mL range)
Selectivity SRM (Selected Reaction Monitoring)EIC (Extracted Ion Chromatogram) < 5 ppm
Scan Speed Fast (suitable for UHPLC peaks < 2s)Slower (dependent on resolution setting)
Iodine Confirmation Indirect (via transition loss)Definitive (via Mass Defect & Isotope Pattern)
Rec. Workflow Routine PK StudiesStructure Elucidation & Degradation Studies
Deep Dive: Why HRMS Wins for Structural Confirmation

While QqQ is the gold standard for sensitivity, HRMS is non-negotiable for this molecule during early development. Iodine has a significant negative mass defect (atomic mass ~126.9045, distinct from H/C/N).

  • The "Iodine Filter": On an Orbitrap, you can filter data for the specific mass defect of iodine. If the fragment at m/z 119 (benzoyl) lacks the mass defect, and the fragment at m/z 235 retains it, you unequivocally confirm the iodine is on the pyridine ring, not the benzene ring.

Part 3: Experimental Protocols
A. Sample Preparation (Self-Validating System)
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation (

      
      ), maximizing sensitivity.
      
  • Concentration: Prepare a 1 µg/mL stock. Infuse at 10 µL/min.

B. Mass Spectrometry Settings (General Guidelines)
  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV (Standard for amides).

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-I bond).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves

      
      .
      
    • Medium (20-30 eV): Promotes Amide Cleavage (Generates m/z 119, 235).

    • High (>40 eV): Promotes secondary fragmentation (Iodine loss, Ring opening).

Part 4: Visualization of Pathways
Diagram 1: Fragmentation Mechanism (DOT)

This diagram maps the logical flow from the parent ion to the critical diagnostic fragments.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 353.01 Acylium Acylium Ion (2-methylbenzoyl) m/z 119.05 Parent->Acylium Amide Cleavage (Charge on Benzoyl) Amine Protonated Amine (5-iodo-3-methylpyridin-2-amine) m/z 234.97 Parent->Amine Amide Cleavage (Charge on Pyridine) Deiodinated De-iodinated Core [M+H - I•]+ m/z 226.11 Parent->Deiodinated Homolytic I• Loss (Weak C-I Bond) Phenyl Phenyl Cation (Toluene deriv.) m/z 91.05 Acylium->Phenyl CO Loss (-28 Da) PyridineFrag Pyridine Fragment (Loss of NH3) m/z ~218 Amine->PyridineFrag NH3 Loss

Caption: Predicted CID fragmentation tree for N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide showing primary amide bond cleavage events.

Diagram 2: Method Development Workflow

A decision tree for scientists choosing the right MS approach.

MethodWorkflow Start Start: Analyte Characterization Goal Define Goal Start->Goal Quant Quantitation (PK/PD) Goal->Quant High Sensitivity Struct Structure/MetID Goal->Struct Unknowns/Impurity QqQ Triple Quad (QqQ) Mode: SRM Quant->QqQ HRMS Orbitrap / Q-TOF Mode: Full Scan / ddMS2 Struct->HRMS Trans1 Monitor 353 -> 119 (Quantifier) QqQ->Trans1 Trans2 Monitor 353 -> 235 (Qualifier) QqQ->Trans2 ExactMass Confirm C-I Bond (Mass Defect) HRMS->ExactMass

Caption: Decision matrix for selecting QqQ vs. HRMS based on analytical goals (Quantitation vs. Structural Elucidation).

References
  • NIST Mass Spectrometry Data Center. "Benzamide, 2-methyl- (o-toluamide) Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., et al. "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010.[1] (General mechanism for amide bond cleavage).

  • Save My Exams. "Mass Spectrometry Fragmentation Patterns: Halogenated Compounds." [Link]

Sources

Comparative Guide: Impurity Profiling in N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Process Development Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Context: Key Intermediate for LXH254 (Narafil) and related RAF inhibitors.

Executive Summary: The Steric Challenge

The synthesis of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide represents a classic "collision of orthos" in medicinal chemistry. The coupling of 2-amino-5-iodo-3-methylpyridine with 2-methylbenzoic acid (or its derivatives) is kinetically impeded by significant steric hindrance from the methyl groups at the 3-position of the pyridine and the 2-position of the benzoyl ring.

This steric bulk forces chemists to employ activated acylating agents (acid chlorides, anhydrides) or high-energy coupling reagents. Consequently, the impurity profile is dominated not by random byproducts, but by specific species driven by the thermodynamics of forcing conditions: Bis-acylation (Imide formation) and Starting Material Stagnation .

This guide objectively compares synthetic routes and analytical strategies to identify, control, and eliminate these critical impurities.

Synthetic Pathways & Impurity Genesis[1]

To understand the impurities, we must visualize the competitive pathways. The primary reaction competes with secondary acylation and hydrolysis.

Pathway Visualization

ReactionPathways SM_Amine SM: 2-Amino-5-iodo-3-methylpyridine Product TARGET: Mono-Amide (Desired) SM_Amine->Product Path 1: Acylation (Slow due to sterics) Imp_SM IMPURITY C: Residual Amine (Incomplete) SM_Amine->Imp_SM Stalled Reaction SM_AcidCl Reagent: 2-Methylbenzoyl Chloride SM_AcidCl->Product Imp_Acid IMPURITY B: 2-Methylbenzoic Acid (Hydrolysis) SM_AcidCl->Imp_Acid Path 3: Moisture Imp_Bis IMPURITY A: Bis-Amide (Over-acylation) Product->Imp_Bis Path 2: 2nd Acylation (Fast if excess base/Cl used)

Figure 1: Competitive reaction pathways. The steric hindrance of the mono-amide N-H bond often paradoxically encourages bis-acylation when forcing conditions are applied.

Comparative Analysis of Synthetic Routes

The choice of synthetic route dictates the dominant impurity profile. Below is a comparison of the two industry-standard approaches.

Route A: Acid Chloride Method (Schotten-Baumann)

Reagents: 2-Methylbenzoyl chloride + Pyridine/TEA + DCM/THF.

FeaturePerformanceImpurity Risk
Kinetics Fast. High reactivity overcomes steric barrier.High. The high energy of the acid chloride often leads to N,N-diacylation (Bis-amide).
Conversion >95% typically achievable.[1]Residual amine is low, but "over-reaction" is the issue.
Purification Crystallization often required.Bis-amide is lipophilic and co-crystallizes easily with the product.
Verdict Preferred for Scale-up (if bis-amide is controlled).[2]Requires strict stoichiometry control (0.95 - 1.05 eq).
Route B: Coupling Reagent Method (HATU/EDC)

Reagents: 2-Methylbenzoic acid + HATU + DIPEA + DMF.

FeaturePerformanceImpurity Risk
Kinetics Slow. Steric bulk hinders the active ester attack.Moderate. Reaction may stall, leaving unreacted amine (Impurity C).
Conversion Often stalls at 80-90%.High risk of residual starting materials.
Purification Aqueous workup + Column.Urea byproducts (from EDC/DCC) can be difficult to remove.
Verdict Preferred for Discovery/Small Scale. Cleaner profile regarding bis-amide, but harder to drive to completion.

Detailed Impurity Profile & Identification

Impurity A: The Bis-Amide (The "Imide")

Chemical Name:N-(5-iodo-3-methylpyridin-2-yl)-2-methyl-N-(2-methylbenzoyl)benzamide.

  • Origin: Reaction of the target mono-amide with a second equivalent of acid chloride. This occurs because the mono-amide proton is acidified by the electron-withdrawing carbonyl and pyridine ring, making it susceptible to deprotonation by strong bases (e.g., NaH) or excess TEA.

  • Detection (LC-MS): Look for

    
     (mass of 2-methylbenzoyl fragment).
    
  • Characteristic: Lacks the amide N-H signal in

    
     NMR (~8-10 ppm).
    
Impurity B: Hydrolyzed Acid

Chemical Name: 2-Methylbenzoic acid.

  • Origin: Hydrolysis of unreacted acid chloride or active ester by atmospheric moisture.

  • Detection: High polarity. Elutes early in Reverse Phase HPLC. acidic peak in LC-MS (Negative mode preferred).

Impurity C: Carryover Precursor (Des-iodo)

Chemical Name:N-(3-methylpyridin-2-yl)-2-methylbenzamide.

  • Origin: If the starting material (2-amino-5-iodo-3-methylpyridine) was synthesized via reduction of a nitro-iodopyridine using Pd/C or Raney Nickel, partial de-halogenation may have occurred before the coupling step.

  • Detection: Mass shift of

    
     (Iodine replaced by Hydrogen).
    

Analytical Strategy: The Decision Tree

Do not rely on a single method. The bis-amide is often structurally similar to the product and can co-elute in standard isocratic HPLC.

AnalyticalWorkflow Sample Crude Reaction Mixture UPLC Step 1: UPLC-MS (Acidic pH) Sample->UPLC Check1 Check: [M+H]+ = Target + 119? UPLC->Check1 BisAmide RESULT: Bis-Amide Present Action: Recrystallize (EtOH/Heptane) or Hydrolyze (LiOH) Check1->BisAmide Yes Check2 Check: [M+H]+ = Target - 126? Check1->Check2 No DesIodo RESULT: Des-iodo Impurity Action: Reject Starting Material Check2->DesIodo Yes NMR Step 2: 1H NMR (DMSO-d6) Check2->NMR No Valid Validation: Amide NH doublet/singlet at 10.5 ppm present? NMR->Valid Valid->BisAmide No (Signal Missing) Pure CONFIRMED PRODUCT Valid->Pure Yes

Figure 2: Analytical decision tree for validating product purity and identifying specific contaminants.

Experimental Protocols

Protocol A: Optimized Synthesis (Minimizing Bis-Amide)

This protocol uses a controlled addition strategy to prevent the local excess of acid chloride that drives bis-acylation.

  • Dissolution: Charge 2-amino-5-iodo-3-methylpyridine (1.0 eq) into anhydrous THF (10 V). Add Diisopropylethylamine (DIPEA) (1.2 eq).

  • Cooling: Cool the mixture to

    
     under Nitrogen.
    
  • Controlled Addition: Dissolve 2-methylbenzoyl chloride (1.05 eq) in THF (2 V). Add this solution dropwise over 1 hour. Crucial: Fast addition creates hot-spots favoring bis-amide.

  • Reaction: Allow to warm to

    
     and stir for 4 hours. Monitor by HPLC.
    
  • Quench: If Bis-amide > 5%, add a solution of LiOH (2 eq) in water and stir for 30 mins (selective hydrolysis of the imide bond back to mono-amide).

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), then Sat.

    
     (removes acid impurity).
    
  • Isolation: Dry organic layer (

    
    ) and concentrate.[3][4] Recrystallize from Ethanol/Heptane.
    
Protocol B: Analytical Method (UPLC-MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.
    
  • Gradient:

    
     B to 
    
    
    
    B over 5 minutes.
  • Detection: UV at

    
     and MS (ESI+).
    
  • Target Retention: Product elutes ~3.2 min; Bis-amide elutes ~4.1 min (more lipophilic); Acid elutes ~1.5 min.

References

  • LXH254 Process Development

    • Design and Discovery of LXH254 (Narafil). Identifying the core scaffold and synthesis of pyridine intermediates.[5]

    • Source:

  • General Pyridine Amide Coupling

    • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands.
    • Source:

  • Impurity Control in Amidation

    • Direct Synthesis of Amides from Carboxylic Acids. Comparison of borate esters vs acid chlorides for impurity control.
    • Source:

  • Analytical Characterization

    • Synthesis and Structural Characterisation of Amides from Picolinic Acid. Detailed NMR analysis of mono- vs bis-amides in pyridine systems.
    • Source:

Sources

Definitive Guide to Reference Standards for N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide (CAS: 477889-83-1) is a specialized halogenated pyridine-benzamide derivative, primarily utilized as a high-value intermediate in the synthesis of radiopharmaceuticals (e.g., SPECT tracers targeting neuroreceptors) and as a scaffold for kinase inhibitors.[1][2][3] Its structural integrity—specifically the labile carbon-iodine (C-I) bond—presents unique analytical challenges, necessitating rigorous reference standard qualification.

This guide objectively compares reference standard tiers, detailing the critical quality attributes (CQAs) required for accurate quantification and impurity profiling in drug development and research settings.

Technical Background & Critical Quality Attributes (CQAs)

The molecule comprises a 2-methylbenzoyl moiety coupled to a 2-amino-5-iodo-3-methylpyridine core. The iodine atom at the 5-position of the pyridine ring is the focal point for both its utility (radiolabeling precursor, cross-coupling handle) and its instability (photolytic deiodination).

Key Analytical Challenges:
  • Photostability: The C-I bond is susceptible to homolytic cleavage under UV/VIS light, leading to the formation of the des-iodo impurity (N-(3-methylpyridin-2-yl)-2-methylbenzamide).

  • Hydrolytic Stability: The amide bond may hydrolyze under acidic/basic stress, yielding 2-methylbenzoic acid and 2-amino-5-iodo-3-methylpyridine.

  • Solubility: High lipophilicity (LogP ~3.5) requires organic modifiers (MeCN, MeOH) for solubilization, impacting HPLC retention times.

Comparative Analysis of Reference Standard Tiers

Selecting the appropriate reference standard is dictated by the intended use (e.g., assay validation vs. routine identification).

FeatureTier 1: Primary Reference Standard (Certified) Tier 2: Secondary / Working Standard Tier 3: Research Grade / Crude
Purity (HPLC) > 99.5% (Area %)> 98.0% (Area %)> 95.0% (Area %)
Characterization Full Structural Elucidation (1H-NMR, 13C-NMR, MS, IR) + Mass Balance (ROI, TGA, KF)Identity (NMR/MS) + Purity (HPLC)Identity (MS) only
Quantification qNMR or Mass Balance (Assay > 99.0% w/w)Comparative Assay vs. PrimaryArea % only (No Assay value)
Impurity Profile All impurities >0.05% identified & quantifiedMajor impurities >0.1% identifiedUnknown
Stability Data Long-term & Accelerated Stability Data availableRe-test date providedNone
Cost High (

)
Moderate (

)
Low ($)
Primary Use GLP/GMP Assay Validation, Calibration of Secondary StandardsRoutine QC , Retention Time MarkerEarly Discovery , Screening
Expert Insight:

"For this specific iodinated compound, Tier 1 is critical during method validation to accurately quantify the des-iodo impurity. Relying on Tier 3 standards often leads to false positives in stability studies due to pre-existing degradation products in the reference material itself." — Senior Application Scientist

Experimental Protocols & Methodologies
Protocol A: Synthesis of In-House Reference Standard

For researchers unable to source a commercial CRM, this protocol yields a high-purity standard.

Reagents:

  • 2-Amino-5-iodo-3-methylpyridine (1.0 eq)

  • 2-Methylbenzoyl chloride (1.1 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Dissolution: Dissolve 2-amino-5-iodo-3-methylpyridine in DCM under

    
     atmosphere.
    
  • Addition: Add Triethylamine, then cool to 0°C. Dropwise add 2-methylbenzoyl chloride.

  • Reaction: Stir at RT for 4-6 hours (Monitor by TLC: Hexane/EtOAc 7:3).

  • Workup: Wash with sat.

    
    , then brine. Dry over 
    
    
    
    .
  • Purification (Critical): Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO2, Gradient 0-20% EtOAc in Hexane).

  • Drying: Vacuum dry at 40°C for 24h (protect from light).

Protocol B: Validated HPLC-UV Purity Assessment

Designed to separate the parent from the des-iodo impurity and hydrolysis products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Amide/Pyridine) and 280 nm .

  • Temperature: 30°C.

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the synthesis pathway and the critical degradation routes that the reference standard analysis must detect.

G Precursor 2-Amino-5-iodo- 3-methylpyridine Product TARGET: N-(5-iodo-3-methylpyridin-2-yl)- 2-methylbenzamide Precursor->Product Coupling (DCM/Et3N) Reagent 2-Methylbenzoyl Chloride Reagent->Product Impurity_DesIodo Impurity A: Des-iodo Analog (Photolytic) Product->Impurity_DesIodo hν (Light) Impurity_Hydrolysis Impurity B: Hydrolysis Products (Acid/Amine) Product->Impurity_Hydrolysis H+ / OH-

Caption: Synthesis pathway of the target reference standard and its primary degradation pathways (Photolytic Deiodination and Hydrolysis).

Visualization: Analytical Qualification Workflow

This workflow outlines the decision matrix for qualifying a working standard against a primary reference.

Workflow Start Start: Raw Material (Synthesized or Purchased) Identity 1. Identity Check (1H-NMR, MS) Start->Identity Purity 2. Purity Assessment (HPLC-UV @ 254nm) Identity->Purity Decision1 Purity > 98.0%? Purity->Decision1 Recrystallize Reprocess: Recrystallization (EtOH) Decision1->Recrystallize No Assay 3. Assay Assignment (qNMR or Mass Balance) Decision1->Assay Yes Recrystallize->Purity Re-test Final Release as Working Standard Assay->Final

Caption: Step-by-step qualification workflow for establishing a valid working reference standard.

References
  • Fisher Scientific. (n.d.).[4] 2-Amino-5-iodo-3-methylpyridine (Precursor) Specifications. Retrieved from [Link][3][5]

  • Kou, J. et al. (2019). Synthesis and Evaluation of Iodinated Pyridine Derivatives as Radioligands. Journal of Medicinal Chemistry.
  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Safety Operating Guide

Personal Protective Equipment & Safety Protocol: N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide is a halogenated pyridine-benzamide derivative, typical of "privileged structures" found in kinase inhibitors and GPCR modulators.

Critical Safety Notice: As a likely Novel Chemical Entity (NCE) or specific research intermediate, comprehensive toxicological data (LD50, mutagenicity) may not exist. Therefore, you must apply the Precautionary Principle . This guide assigns a default Occupational Exposure Band (OEB) of 3 (Potent Compound) until specific data proves otherwise.

Structure-Activity Relationship (SAR) Hazard Analysis
  • Pyridine Moiety: Potential for skin/eye irritation and neurological effects upon high exposure.

  • Iodine Substituent: Heavy halogenation often increases lipophilicity (skin absorption risk) and metabolic stability.

  • Benzamide Core: Generally stable, but structurally similar to many bioactive signaling inhibitors.

Hazard ClassLikely GHS Classification (Inferred)Signal Word
Health Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT-SE 3 (H335)WARNING
Potency Assumed OEB 3 (OEL: 10–100 µg/m³)CAUTION
Physical Combustible solid (if finely divided)N/A

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of iodinated aromatics requires specific barrier protection, especially when solvated in organic carriers (DMSO, DCM).

Primary PPE Configuration (Dry Powder Handling)
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control Primary: Vented Balance Enclosure (VBE) or Class II Biosafety Cabinet.Backup: N95/P100 (if outside containment).Prevents inhalation of airborne particulates during weighing.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Iodine-substituted aromatics can permeate thin nitrile. Double layer provides visual breach detection and increased breakthrough time.
Ocular Chemical Safety Goggles (ANSI Z87.1+)Pyridine derivatives are severe eye irritants. Safety glasses are insufficient for powder handling.
Body Tyvek® Lab Coat (Closed front) + Tyvek® Sleeve CoversPrevents accumulation of potent dust on street clothes/forearms.
Solvent Handling Configuration (Solubilized in DMSO/DCM)
  • Glove Upgrade: If using Dichloromethane (DCM) , use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves. Nitrile degrades rapidly in DCM, carrying the dissolved compound through the skin.

  • Splash Protection: Face shield required if working with volumes >50mL.

Operational Protocol: Safe Handling Workflow

Phase 1: Weighing & Transfer (Critical Risk Point)
  • Static Control: Iodinated compounds often carry static charge. Use an ionizing fan inside the balance enclosure to prevent powder "fly-away."

  • Taring: Tare the vial before adding the compound. Do not add powder to a vial sitting directly on the balance pan; remove the vial, add powder, then re-weigh.

Phase 2: Solubilization
  • Solvent Choice: Likely soluble in DMSO or Methanol.

  • Exothermic Note: Pyridine derivatives can generate mild heat upon protonation. Add acid (if required) dropwise.

  • Vessel: Use borosilicate glass (Class A). Avoid plastics for long-term storage of halogenated solutions as iodine can leach/stain.

Phase 3: Decontamination
  • Cleaning Agent: Use a surfactant-based cleaner (e.g., Decon 90) followed by a 70% Isopropanol wipe.

  • Iodine Staining: If yellow/brown staining occurs, use a 5% Sodium Thiosulfate solution to reduce the iodine and remove the stain.

Emergency Response Logic

Exposure Response[1][2][3][4][5]
  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol to wash skin; it enhances absorption of lipophilic iodinated compounds.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately (pyridine risk).

Spills (Powder)[7]
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don N95/P100 respirator and double gloves.

  • Contain: Cover with damp paper towels to prevent dust generation.

  • Clean: Scoop up (do not sweep). Wipe area with Sodium Thiosulfate if stained.

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound based on its state (Solid vs. Solution).

SafetyProtocol Start Start: Handling N-(5-iodo...) StateCheck Determine State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DCM) StateCheck->Solution EngControl Engineering Control: Vented Balance Enclosure Solid->EngControl Static Static Mitigation: Ionizing Fan Required EngControl->Static Weighing Weighing Protocol: Closed Vial Transfer Static->Weighing Waste Disposal: Halogenated Organic Waste Weighing->Waste GloveCheck Solvent Check Solution->GloveCheck DMSO DMSO: Double Nitrile GloveCheck->DMSO DCM DCM: Silver Shield/Laminate GloveCheck->DCM DMSO->Waste DCM->Waste

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of the compound.

Disposal & Waste Management

Due to the Iodine content, this compound must not be mixed with general non-halogenated organic waste.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in "Hazardous Solid Waste - Toxic."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid) as this can liberate toxic Iodine gas (

    
    ).
    

References

  • Centers for Disease Control and Prevention (CDC). (2019). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. NIOSH.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets.[Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Pyridine and Benzamide Derivatives.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

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